Ethyl 5-iodopentanoate
Description
BenchChem offers high-quality Ethyl 5-iodopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-iodopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-iodopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVQSRJJSDAXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400221 | |
| Record name | Ethyl 5-iodopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41302-32-3 | |
| Record name | Ethyl 5-iodopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-iodopentanoate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-iodopentanoate (CAS Number: 41302-32-3) is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development.[1][2][3] Its linear five-carbon chain, terminating in an ethyl ester and a primary iodide, provides a valuable scaffold for introducing alkyl chains into target molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents, particularly as a linker in the synthesis of histone deacetylase (HDAC) inhibitors.
Chemical and Physical Properties
A summary of the key physicochemical properties of Ethyl 5-iodopentanoate is presented in the table below. This data is essential for its appropriate handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 41302-32-3 |
| Molecular Formula | C7H13IO2 |
| Molecular Weight | 256.08 g/mol |
| Density | 1.539 g/cm³ |
| Boiling Point | 222.1°C at 760 mmHg |
| Flash Point | 88.1°C |
| Refractive Index | 1.503 |
| LogP | 2.15480 |
Experimental Protocols
Synthesis of Ethyl 5-iodopentanoate via Finkelstein Reaction
The most common and efficient method for the synthesis of Ethyl 5-iodopentanoate is the Finkelstein reaction, which involves the nucleophilic substitution of a halide.[1][4][5] The following protocol details the synthesis from its bromo-analogue, Ethyl 5-bromovalerate.
Materials:
-
Ethyl 5-bromovalerate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Water
-
10% aqueous sodium bisulfite solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a solution of Ethyl 5-bromovalerate (1 equivalent) in dry acetone, add solid sodium iodide (5 equivalents) in three equal portions.[4]
-
Heat the resulting solution under reflux for 40 hours.[4]
-
After cooling to room temperature, partition the mixture between diethyl ether and water.[4]
-
Separate the aqueous phase and extract it with three portions of diethyl ether.[4]
-
Combine the organic phases and wash with 10% aqueous sodium bisulfite, followed by brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the residual oil by distillation to yield Ethyl 5-iodopentanoate.[4]
Applications in Drug Development
Ethyl 5-iodopentanoate serves as a critical building block in the synthesis of various pharmaceutical agents. Its bifunctional nature, with an electrophilic iodide and a modifiable ester group, makes it an ideal linker for connecting different pharmacophores.
Linker for Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors are a promising class of anti-cancer agents.[6][7] Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) is an FDA-approved HDAC inhibitor.[8][9] Ethyl 5-iodopentanoate can be utilized as a linker to synthesize novel SAHA derivatives with potentially improved efficacy or selectivity.[6][9]
The following diagram illustrates the logical workflow for the synthesis of a SAHA derivative using Ethyl 5-iodopentanoate.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. byjus.com [byjus.com]
- 6. Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-iodopentanoate molecular weight and formula
A Technical Guide to Ethyl 5-Iodopentanoate: Properties, Synthesis, and Applications
This technical guide provides an in-depth overview of Ethyl 5-iodopentanoate, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Core Properties of Ethyl 5-Iodopentanoate
Ethyl 5-iodopentanoate is an organic compound that serves as a versatile building block in the synthesis of more complex molecules. Its key quantitative data are summarized below.
| Property | Value | Citations |
| Molecular Formula | C7H13IO2 | [1][2][3] |
| Molecular Weight | 256.08 g/mol | [1][2][3] |
| IUPAC Name | ethyl 5-iodopentanoate | [1] |
| CAS Number | 41302-32-3 | [2] |
Synthetic Pathway: The Finkelstein Reaction
The synthesis of Ethyl 5-iodopentanoate is commonly achieved through a Finkelstein reaction. This bimolecular nucleophilic substitution (SN2) reaction involves the exchange of a halogen. In this case, an alkyl bromide is converted to an alkyl iodide using an excess of sodium iodide in an acetone solvent. The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.
Caption: Synthetic pathway for Ethyl 5-iodopentanoate via the Finkelstein reaction.
Experimental Protocol: Synthesis of Ethyl 5-Iodopentanoate
The following protocol details the synthesis of Ethyl 5-iodopentanoate from Ethyl 5-bromovalerate, adapted from established organic synthesis procedures.
Materials:
-
Ethyl 5-bromovalerate
-
Sodium iodide (NaI)
-
Acetone (dry)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and work-up
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-bromovalerate (1.0 equivalent) in dry acetone.
-
Addition of Reagent: Add sodium iodide (5.0 equivalents) to the solution in portions with stirring.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for approximately 40 hours.
-
Work-up:
-
After cooling the reaction mixture to room temperature, partition it between diethyl ether and water.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
-
Purification: The resulting Ethyl 5-iodopentanoate can be further purified by vacuum distillation if necessary.
References
Chemical and physical properties of Ethyl 5-iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of Ethyl 5-iodopentanoate. It is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and imaging probes.
Core Chemical and Physical Properties
Ethyl 5-iodopentanoate is a colorless to light brown liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and implementation.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃IO₂ | [1][2] |
| Molecular Weight | 256.08 g/mol | [1][2] |
| CAS Number | 41302-32-3 | [1][2] |
| Density | 1.539 g/cm³ | [1] |
| Boiling Point | 222.1 °C at 760 mmHg | [1] |
| Flash Point | 88.1 °C | [1] |
| Refractive Index | 1.503 | [1] |
| LogP | 2.15480 | [1] |
| Appearance | Colorless to light brown solution | [3] |
| Purity | Typically ≥95% | [1] |
Synthesis of Ethyl 5-iodopentanoate
A common and efficient method for the synthesis of Ethyl 5-iodopentanoate is through a Finkelstein reaction, which involves the nucleophilic substitution of a bromide with an iodide. The following protocol details the synthesis from ethyl 5-bromopentanoate.
Experimental Protocol: Synthesis via Finkelstein Reaction
Materials:
-
Ethyl 5-bromopentanoate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-bromopentanoate (1.0 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 - 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-iodopentanoate.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Spectroscopic Characterization
The structure and purity of Ethyl 5-iodopentanoate are confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
The following tables provide the expected chemical shifts for the protons and carbons in Ethyl 5-iodopentanoate. These values are predicted based on the analysis of similar structures and general principles of NMR spectroscopy.
¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂-I | 3.1 - 3.3 | Triplet | ~7 | 2H |
| -COO-CH₂- | 4.0 - 4.2 | Quartet | ~7 | 2H |
| -CH₂-C=O | 2.2 - 2.4 | Triplet | ~7 | 2H |
| -CH₂-CH₂-I | 1.8 - 2.0 | Multiplet | - | 2H |
| -CH₂-CH₂-C=O | 1.6 - 1.8 | Multiplet | - | 2H |
| -CH₃ | 1.2 - 1.3 | Triplet | ~7 | 3H |
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 172 - 174 |
| -COO-CH₂- | 60 - 62 |
| -CH₂-I | 5 - 7 |
| -CH₂-C=O | 33 - 35 |
| -CH₂-CH₂-I | 32 - 34 |
| -CH₂-CH₂-C=O | 23 - 25 |
| -CH₃ | 13 - 15 |
FTIR Spectroscopy
The FTIR spectrum of Ethyl 5-iodopentanoate is expected to show characteristic absorption bands for its functional groups.
FTIR Spectral Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C=O stretch (ester) | 1735 - 1750 | Strong |
| C-O stretch (ester) | 1000 - 1300 | Strong |
| C-I stretch | 500 - 600 | Medium |
Applications in Drug Development and Research
Ethyl 5-iodopentanoate serves as a key intermediate in the synthesis of various bioactive molecules and research tools. Its terminal iodide allows for facile introduction of a five-carbon linker through nucleophilic substitution reactions.
Precursor for PET Tracer Synthesis
Alkyl iodides are valuable precursors for the synthesis of radiolabeled positron emission tomography (PET) tracers. The iodide can be displaced by a radionuclide, such as Fluorine-18, to generate imaging agents for a variety of biological targets.
Synthesis of Histone Deacetylase (HDAC) Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of anti-cancer agents. The pentanoate chain of Ethyl 5-iodopentanoate can be incorporated as a linker region in the synthesis of novel HDAC inhibitors, connecting a zinc-binding group to a cap group that interacts with the surface of the enzyme.
Safety Information
Ethyl 5-iodopentanoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the full Safety Data Sheet (SDS) before use.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from light and incompatible materials.
-
Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.
This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. All experimental work should be conducted in a controlled laboratory environment with appropriate safety measures in place.
References
An In-depth Technical Guide to the Synthesis of Ethyl 5-iodopentanoate from δ-valerolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a two-step synthesis of ethyl 5-iodopentanoate, a valuable building block in organic synthesis, starting from the readily available δ-valerolactone. The described methodology involves the initial ring-opening of δ-valerolactone to form an intermediate, ethyl 5-hydroxypentanoate, followed by the conversion of the hydroxyl group to an iodide. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the reactant, intermediate, and final product is provided in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| δ-Valerolactone | C₅H₈O₂ | 100.12 | Clear colorless to pale yellow liquid[1] | 230[1] |
| Ethyl 5-hydroxypentanoate | C₇H₁₄O₃ | 146.18[2] | - | - |
| Ethyl 5-iodopentanoate | C₇H₁₃IO₂ | 256.08[3] | - | - |
Experimental Protocols
This synthesis is performed in two main stages:
-
Step 1: Synthesis of Ethyl 5-hydroxypentanoate via Acid-Catalyzed Ring-Opening of δ-Valerolactone.
-
Step 2: Synthesis of Ethyl 5-iodopentanoate via Iodination of Ethyl 5-hydroxypentanoate.
Step 1: Synthesis of Ethyl 5-hydroxypentanoate
The first step involves the acid-catalyzed alcoholysis of δ-valerolactone with ethanol to yield ethyl 5-hydroxypentanoate.[4] This reaction proceeds via a mechanism analogous to acid-catalyzed ester hydrolysis, with ethanol acting as the nucleophile instead of water.[4]
Reaction Scheme:
δ-Valerolactone + Ethanol --(H⁺ catalyst)--> Ethyl 5-hydroxypentanoate
Materials and Reagents:
-
δ-Valerolactone
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine δ-valerolactone (1.0 eq) and a large excess of anhydrous ethanol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% mol/mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-hydroxypentanoate.
-
The product can be purified further by vacuum distillation.
Step 2: Synthesis of Ethyl 5-iodopentanoate
The second step is the conversion of the primary alcohol in ethyl 5-hydroxypentanoate to the corresponding iodide. This is effectively achieved using triphenylphosphine and iodine in a reaction commonly known as the Appel reaction.[5][6][7] This reaction typically proceeds with inversion of stereochemistry via an SN2 mechanism.[5]
Reaction Scheme:
Ethyl 5-hydroxypentanoate + PPh₃ + I₂ --> Ethyl 5-iodopentanoate + Ph₃PO + HI
Materials and Reagents:
-
Ethyl 5-hydroxypentanoate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (solvent)
-
Sodium Thiosulfate (for work-up)
-
Silica Gel (for purification)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add iodine (1.2 eq) portion-wise, maintaining the temperature below 20°C.
-
To this mixture, add a solution of ethyl 5-hydroxypentanoate (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure ethyl 5-iodopentanoate.[8]
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | δ-Valerolactone, Ethanol | H₂SO₄ (cat.) | Ethanol | Several hours | Reflux | - |
| 2 | Ethyl 5-hydroxypentanoate | PPh₃, I₂, Imidazole | Dichloromethane | 2-4 hours | 0°C to RT | High (expected) |
Note: Specific yield for Step 1 is not provided in the search results and would need to be determined empirically. The yield for Step 2 is generally high for the Appel reaction.
Experimental Workflow Visualization
The overall synthetic pathway from δ-valerolactone to ethyl 5-iodopentanoate is illustrated in the following workflow diagram.
Caption: Synthetic workflow for the two-step conversion of δ-valerolactone to ethyl 5-iodopentanoate.
References
- 1. delta-Valerolactone | 542-28-9 [chemicalbook.com]
- 2. Ethyl 5-hydroxypentanoate | C7H14O3 | CID 12917181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-iodopentanoate | C7H13IO2 | CID 4169827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. youtube.com [youtube.com]
- 8. 2024.sci-hub.red [2024.sci-hub.red]
An In-depth Technical Guide to Ethyl 5-iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-iodopentanoate is an organic chemical compound with the formula C₇H₁₃IO₂. It belongs to the family of fatty acid esters, specifically an ester of pentanoic acid. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the fields of chemical research and drug development.
Chemical and Physical Properties
Ethyl 5-iodopentanoate is a halogenated ester that serves as a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl 5-iodopentanoate
| Property | Value | Source |
| IUPAC Name | ethyl 5-iodopentanoate | [1] |
| Synonyms | Ethyl 5-iodovalerate | [1] |
| CAS Number | 41302-32-3 | [1] |
| Molecular Formula | C₇H₁₃IO₂ | [1] |
| Molecular Weight | 256.08 g/mol | [1] |
| Density | 1.539 g/cm³ | [2] |
| Boiling Point | 222.1 °C at 760 mmHg | [2] |
| Flash Point | 88.1 °C | [2] |
| Refractive Index | 1.503 | [2] |
| LogP | 2.15480 | [2] |
| SMILES | CCOC(=O)CCCCI | [1] |
| InChIKey | RUVQSRJJSDAXER-UHFFFAOYSA-N | [1] |
Synthesis of Ethyl 5-iodopentanoate
The most common and efficient method for the synthesis of Ethyl 5-iodopentanoate is through a Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halogen atom. In this case, the bromide in Ethyl 5-bromopentanoate is substituted by iodide.[3][4][5]
Experimental Protocol: Finkelstein Reaction
Materials:
-
Ethyl 5-bromopentanoate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium bisulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 5-bromopentanoate (1.0 equivalent) in anhydrous acetone.
-
Add sodium iodide (a molar excess, typically 1.5 to 5 equivalents) to the solution.[3]
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. A precipitate of sodium bromide will form.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated aqueous sodium bisulfite solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 5-iodopentanoate.
-
The crude product can be further purified by vacuum distillation.
dot
References
A Comprehensive Technical Guide to Ethyl 5-iodopentanoate: Synthesis, Properties, and Applications in Bio-Orthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 5-iodopentanoate, a versatile bifunctional molecule. It covers its chemical synonyms, physical and chemical properties, a detailed synthesis protocol, and a key application in the development of advanced medical imaging agents.
Core Synonyms and Identification
Ethyl 5-iodopentanoate is known by several synonyms in scientific literature and chemical catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.
| Synonym | CAS Number | Molecular Formula | Molecular Weight |
| Ethyl 5-iodovalerate | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |
| Ethyl-5-iodovalerate | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |
| 5-Iodovaleric acid ethyl ester | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |
| Pentanoic acid, 5-iodo-, ethyl ester | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |
| 5-iodopentanoic acid ethyl ester | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |
| 5-Jod-valeriansaeure-aethylester | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |
| Valericacid,5-iodo-,ethyl ester (5CI) | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |
| Ethyl d-iodovalerate | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |
Physicochemical Data
A summary of the key physical and chemical properties of Ethyl 5-iodopentanoate is presented below.
| Property | Value |
| IUPAC Name | ethyl 5-iodopentanoate[1][2] |
| Boiling Point | 222.1°C at 760 mmHg |
| Density | 1.539 g/cm³ |
| Flash Point | 88.1°C |
| Refractive Index | 1.503 |
| LogP | 2.15480 |
| PSA (Polar Surface Area) | 26.30000 Ų |
Experimental Protocols
Synthesis of Ethyl 5-iodopentanoate via Finkelstein Reaction
A common and efficient method for the synthesis of Ethyl 5-iodopentanoate is the Finkelstein reaction, which involves the halide exchange of a corresponding bromo- or chloro-ester.[3]
Materials:
-
Ethyl 5-bromovalerate
-
Sodium iodide (NaI)
-
Acetone (dry)
-
Diethyl ether
-
Water
-
10% Aqueous sodium bisulfite
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄)
-
Copper wire (freshly cut)
Procedure:
-
To a solution of Ethyl 5-bromovalerate (e.g., 12.5 g, 59.5 mmol) in dry acetone (150 mL), add solid sodium iodide (44.8 g, 299 mmol) in three equal portions.[3]
-
Heat the solution under reflux (oil bath temperature of 67°C) for 40 hours.[3]
-
After cooling to room temperature, partition the mixture between diethyl ether (200 mL) and water (200 mL).[3]
-
Separate the layers and extract the aqueous phase with three 100-mL portions of diethyl ether.[3]
-
Combine the organic phases and wash with 10% aqueous sodium bisulfite (50 mL) and then with brine (50 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the residual oil by distillation (170-180°C at 0.5 mmHg) to yield Ethyl 5-iodopentanoate.[3]
-
For long-term storage, add freshly cut pieces of copper wire to the product to ensure dryness and maintain purity.[3]
Application in the Synthesis of PET Radiotracers
Ethyl 5-iodopentanoate serves as a valuable precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo.[1][3][4][5] The iodo-group in Ethyl 5-iodopentanoate can be displaced by a positron-emitting radionuclide, such as Fluorine-18, through nucleophilic substitution to generate a PET tracer.
While a specific named PET tracer directly synthesized from Ethyl 5-iodopentanoate was not identified in the searched literature, the general workflow for the synthesis of such a tracer can be outlined. This process typically involves the reaction of the precursor with a cyclotron-produced radionuclide, followed by purification and formulation for clinical use.
References
- 1. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 2. Ethyl 5-iodopentanoate | C7H13IO2 | CID 4169827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of Ethyl 5-Iodopentanoate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of ethyl 5-iodopentanoate with a range of common nucleophiles. Ethyl 5-iodopentanoate is a valuable bifunctional molecule, possessing both an ester and a primary alkyl iodide. The presence of the highly reactive carbon-iodine bond makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This guide details the reaction pathways, provides experimental protocols for key transformations, and summarizes quantitative data to facilitate its use in research and development, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.
Core Reactivity Principles
Ethyl 5-iodopentanoate primarily undergoes bimolecular nucleophilic substitution (S(_N)2) reactions. The primary nature of the carbon bearing the iodide leaving group makes it highly accessible to nucleophiles, favoring a concerted backside attack. The iodide ion is an excellent leaving group, further promoting these reactions. Key factors influencing the rate and outcome of these reactions include the nature of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively free and highly reactive.[1][2]
Reactions with N-Nucleophiles
Azide Nucleophiles
The reaction of ethyl 5-iodopentanoate with sodium azide is a highly efficient method for the synthesis of ethyl 5-azidopentanoate. This product is a versatile intermediate, particularly for the introduction of an amino group via reduction or for use in "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3]
Quantitative Data: Reaction with Sodium Azide
| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| NaN(_3) | Ethyl 5-iodopentanoate, NaN(_3) | DMF | 60-70 | 12-24 | >95 (estimated) | Ethyl 5-azidopentanoate |
Note: Yield is estimated based on analogous reactions with ethyl 5-bromopentanoate, where yields approaching 99% have been reported. The higher reactivity of the iodide should lead to comparable or higher yields under similar or milder conditions.[4]
Experimental Protocol: Synthesis of Ethyl 5-azidopentanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-iodopentanoate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 5-azidopentanoate.[3]
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[4][5]
References
An In-depth Technical Guide to the Synthesis of Ethyl 5-iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key precursors and synthetic routes for the preparation of Ethyl 5-iodopentanoate, a valuable building block in organic synthesis. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on detailed experimental protocols and clear data presentation.
Introduction
Ethyl 5-iodopentanoate is a versatile chemical intermediate frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a terminal iodide and an ethyl ester, allows for a variety of subsequent chemical transformations. This guide will detail the primary synthetic pathways for its preparation, providing both theoretical understanding and practical experimental procedures.
Key Synthetic Pathways
Two principal routes for the synthesis of Ethyl 5-iodopentanoate have been identified:
-
Halogen Exchange (Finkelstein Reaction): This is a classic and widely used method involving the conversion of an ethyl 5-halopentanoate (typically bromo or chloro) to the corresponding iodide.
-
Ring-Opening of δ-Valerolactone: This pathway involves the initial ring-opening of δ-valerolactone with ethanol to form an intermediate, Ethyl 5-hydroxypentanoate, which is subsequently converted to the final product.
The following sections will provide detailed experimental procedures and data for each of these routes.
Route 1: Halogen Exchange via the Finkelstein Reaction
The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that involves the exchange of one halogen for another.[1] In the synthesis of Ethyl 5-iodopentanoate, an alkyl bromide or chloride is treated with an excess of sodium iodide in a suitable solvent, typically acetone.[2][3] The reaction is driven to completion by the precipitation of the less soluble sodium bromide or sodium chloride in acetone.[2]
Precursor: Ethyl 5-bromopentanoate
The most common precursor for this route is Ethyl 5-bromopentanoate.
Experimental Protocol: Synthesis of Ethyl 5-iodopentanoate from Ethyl 5-bromopentanoate[4]
Reaction Scheme:
Caption: Finkelstein reaction for the synthesis of Ethyl 5-iodopentanoate.
Materials and Reagents:
-
Ethyl 5-bromopentanoate
-
Sodium iodide (NaI)
-
Dry Acetone
-
Diethyl ether
-
Water
-
10% Aqueous sodium bisulfite
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Copper wire
Procedure:
-
To a solution of 12.5 g (59.5 mmol) of Ethyl 5-bromopentanoate in 150 mL of dry acetone, add 44.8 g (299 mmol) of solid sodium iodide in three equal portions.
-
Heat the solution under reflux (oil bath temperature of 67°C) for 40 hours.
-
After cooling to room temperature, partition the mixture between 200 mL of diethyl ether and 200 mL of water.
-
Extract the aqueous phase with three 100-mL portions of ether.
-
Combine the organic phases and wash with 50 mL of 10% aqueous sodium bisulfite, followed by 50 mL of brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
The residual oil is distilled (170-180°C at 0.5 mm Hg) to yield the final product.
-
For long-term storage and to ensure purity, store the product over freshly cut pieces of copper wire.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 14.3 g (94%) | [4] |
| Appearance | Residual Oil | [4] |
| Boiling Point | 170-180°C / 0.5 mm Hg | [4] |
| ¹H NMR (CDCl₃) | δ: 1.24 (t, 3H, J=7), 1.72 (m, 2H), 1.85 (m, 2H), 2.31 (t, 2H, J=7), 3.17 (t, 2H, J=7), 4.12 (q, 2H, J=7) | [4] |
Route 2: Synthesis from δ-Valerolactone
This synthetic approach begins with the ring-opening of δ-valerolactone, a cyclic ester, using ethanol in the presence of an acid catalyst to form Ethyl 5-hydroxypentanoate. This intermediate is then converted to Ethyl 5-iodopentanoate.
Step 1: Synthesis of Ethyl 5-hydroxypentanoate
Precursors:
-
δ-Valerolactone
-
Ethanol
Reaction Scheme:
Caption: Acid-catalyzed ring-opening of δ-valerolactone.
Experimental Protocol:
While the acid-catalyzed alcoholysis of δ-valerolactone with ethanol to produce Ethyl 5-hydroxypentanoate is a known transformation, a detailed experimental protocol with specific quantitative data such as yield was not found in the surveyed literature. The reaction generally proceeds by protonating the carbonyl oxygen of the lactone, followed by nucleophilic attack of ethanol on the carbonyl carbon, leading to the ring-opening of the ester.
Step 2: Conversion of Ethyl 5-hydroxypentanoate to Ethyl 5-iodopentanoate
Precursor:
-
Ethyl 5-hydroxypentanoate
Reaction Scheme (General):
Caption: General iodination of Ethyl 5-hydroxypentanoate.
Experimental Protocol:
A specific, detailed experimental protocol for the direct iodination of Ethyl 5-hydroxypentanoate to yield Ethyl 5-iodopentanoate could not be located in the reviewed literature. However, this transformation is commonly achieved through one of two general methods:
-
Appel Reaction: This reaction would involve treating the Ethyl 5-hydroxypentanoate with a source of iodine (such as molecular iodine) and triphenylphosphine.
-
Two-Step Procedure: This involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester is then displaced by iodide in a subsequent Finkelstein-type reaction.
Researchers aiming to utilize this route would need to perform experimental optimization to determine the ideal conditions for this conversion.
Summary of Key Precursors
The following table summarizes the primary starting materials for the synthesis of Ethyl 5-iodopentanoate.
| Precursor | Synthetic Route | Key Reagents |
| Ethyl 5-bromopentanoate | Finkelstein Reaction | Sodium iodide, Acetone |
| Ethyl 5-chloropentanoate | Finkelstein Reaction | Sodium iodide, Acetone |
| δ-Valerolactone | Ring-Opening & Iodination | Ethanol, Acid catalyst, Iodinating agent |
| Ethanol | Ring-Opening of δ-Valerolactone | δ-Valerolactone, Acid catalyst |
Conclusion
The synthesis of Ethyl 5-iodopentanoate is most reliably and efficiently achieved through the Finkelstein reaction, with Ethyl 5-bromopentanoate serving as an excellent precursor, providing a high yield of the desired product. While the route starting from the more readily available δ-valerolactone is a viable alternative, it requires a two-step process. The first step, the ring-opening to Ethyl 5-hydroxypentanoate, is straightforward. However, the subsequent conversion to the final iodide product requires further methodological development and optimization. This guide provides the necessary foundational information for researchers to select the most appropriate synthetic strategy based on precursor availability, scalability, and desired efficiency.
References
Navigating the Synthetic Landscape of Ethyl 5-Iodopentanoate: A Technical Guide to its Downstream Chemical Products
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-iodopentanoate, a versatile bifunctional molecule, serves as a valuable starting material in organic synthesis, offering a gateway to a diverse array of downstream chemical products. Its structure, featuring a terminal iodide and an ethyl ester, allows for a range of chemical transformations, including nucleophilic substitutions, coupling reactions, and cyclizations. This in-depth technical guide explores the key reactions of Ethyl 5-iodopentanoate, providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in harnessing its synthetic potential.
Nucleophilic Substitution Reactions: Building Blocks for Functionalized Molecules
The primary reactivity of Ethyl 5-iodopentanoate lies in the susceptibility of the carbon-iodine bond to nucleophilic attack. This allows for the introduction of various functional groups, leading to the formation of substituted pentanoate derivatives.
Amination: Synthesis of Ethyl 5-Aminopentanoate and Derivatives
The reaction of Ethyl 5-iodopentanoate with amines provides a direct route to 5-amino-substituted esters. These compounds are valuable precursors for the synthesis of lactams, amino acids, and other nitrogen-containing heterocycles.
Experimental Protocol: Synthesis of Ethyl 5-Aminopentanoate
In a typical procedure, Ethyl 5-iodopentanoate is reacted with an excess of ammonia in a suitable solvent, such as ethanol, under pressure. The reaction mixture is heated to drive the reaction to completion. Subsequent workup and purification yield the desired Ethyl 5-aminopentanoate. It is important to note that the primary amine formed is more nucleophilic than ammonia, which can lead to the formation of secondary and tertiary amine byproducts.[1][2][3][4][5] Using a large excess of ammonia helps to minimize these side reactions.[5]
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| Ethyl 5-iodopentanoate | Ammonia (excess) | Ethanol | 100 °C (sealed tube) | 24 h | Moderate to Good |
Further Reactions: The resulting primary amine can undergo further alkylation with another molecule of Ethyl 5-iodopentanoate to yield the corresponding secondary amine, and subsequently the tertiary amine.[1][2]
Azide Substitution: A Gateway to Amines and Triazoles
The reaction with sodium azide provides a facile route to Ethyl 5-azidopentanoate. The azide group is a versatile functional handle that can be readily reduced to a primary amine or participate in cycloaddition reactions.
Experimental Protocol: Synthesis of Ethyl 5-Azidopentanoate
Ethyl 5-iodopentanoate is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated to ensure complete conversion. The product, Ethyl 5-azidopentanoate, can be isolated after an aqueous workup.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| Ethyl 5-iodopentanoate | Sodium Azide | DMF | 25-50 °C | 12-24 h | High |
The resulting Ethyl 5-azidopentanoate can then be reduced to Ethyl 5-aminopentanoate using standard methods such as catalytic hydrogenation or Staudinger reduction.
Carbon-Carbon Bond Forming Reactions: Expanding the Carbon Skeleton
Ethyl 5-iodopentanoate is an excellent substrate for various carbon-carbon bond-forming reactions, enabling the extension of its carbon chain and the construction of more complex molecular architectures.
Wurtz Coupling: Dimerization to Adipic Acid Derivatives
The Wurtz reaction, involving the reductive coupling of two alkyl halides with sodium metal, can be applied to Ethyl 5-iodopentanoate to synthesize derivatives of adipic acid.[6][7][8][9][10] This reaction proceeds through a radical or organometallic intermediate.[6][9]
Experimental Protocol: Wurtz Coupling of Ethyl 5-iodopentanoate
In a moisture-free environment, Ethyl 5-iodopentanoate is reacted with sodium metal in an inert solvent such as dry ether. The reaction is typically carried out under reflux. The primary product is diethyl adipate, which can be subsequently hydrolyzed to adipic acid.
| Reactant | Reagent | Solvent | Conditions | Product |
| Ethyl 5-iodopentanoate | Sodium Metal | Dry Ether | Reflux | Diethyl Adipate |
Note: The Wurtz reaction can be prone to side reactions, and yields may vary.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies offer powerful tools for the selective formation of carbon-carbon bonds. While specific examples with Ethyl 5-iodopentanoate are not extensively documented in readily available literature, its structure as a primary alkyl iodide makes it a suitable candidate for reactions like the Sonogashira and Heck couplings.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][11][12][13] This reaction could be adapted for Ethyl 5-iodopentanoate to introduce a terminal alkyne at the 5-position.
Hypothetical Experimental Workflow: Sonogashira Coupling
Caption: Hypothetical workflow for the Sonogashira coupling of Ethyl 5-iodopentanoate.
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2][14][15][16] This could be utilized to introduce an alkenyl group at the 5-position of the pentanoate chain.
Cyclization Reactions: Synthesis of Heterocyclic Scaffolds
The bifunctional nature of Ethyl 5-iodopentanoate and its derivatives makes them ideal precursors for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures such as piperidines.
Synthesis of Substituted Piperidines
Following the conversion of the iodide to an amine, the resulting ethyl 5-aminopentanoate can be induced to cyclize, forming a lactam (piperidin-2-one). This lactam can be further reduced to yield a substituted piperidine. The synthesis of piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[15][17]
Reaction Pathway to Substituted Piperidines
Caption: General reaction pathway for the synthesis of substituted piperidines from Ethyl 5-iodopentanoate.
Conclusion
Ethyl 5-iodopentanoate is a versatile and valuable building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including nucleophilic substitutions, carbon-carbon bond-forming reactions, and cyclizations, provides access to a wide range of functionalized molecules and heterocyclic scaffolds. The detailed protocols and reaction pathways presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development, facilitating the exploration of new synthetic routes and the design of novel chemical entities. Further investigation into the application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, will undoubtedly continue to expand the synthetic utility of this important starting material.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling | 5341 Publications | 58200 Citations | Top Authors | Related Topics [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
Review of scientific literature on Ethyl 5-iodopentanoate
An In-depth Technical Guide to Ethyl 5-iodopentanoate
Introduction
Ethyl 5-iodopentanoate, also known as ethyl 5-iodovalerate, is a valuable bifunctional molecule utilized primarily in organic synthesis.[1] As a linear-chain ester containing a terminal iodine atom, it serves as a versatile building block for the introduction of a five-carbon chain terminating in an ester functionality. The presence of a primary alkyl iodide makes it an excellent substrate for nucleophilic substitution reactions, while the ethyl ester group can undergo a variety of transformations common to carboxylic acid derivatives. This guide provides a comprehensive review of its chemical properties, synthesis, and applications, tailored for researchers and professionals in chemical and drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of Ethyl 5-iodopentanoate are summarized below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 41302-32-3 | [1][2] |
| Molecular Formula | C₇H₁₃IO₂ | [1][2][3] |
| Molecular Weight | 256.08 g/mol | [1][2][3] |
| IUPAC Name | ethyl 5-iodopentanoate | [1] |
| Synonyms | Ethyl 5-iodovalerate | [1] |
| Density | 1.539 g/cm³ | [3] |
| Boiling Point | 222.1 °C at 760 mmHg | [3] |
| Flash Point | 88.1 °C | [3] |
| Refractive Index | 1.503 | [3] |
| SMILES | CCOC(=O)CCCCI | [1][3] |
| InChIKey | RUVQSRJJSDAXER-UHFFFAOYSA-N | [1][3] |
Synthesis of Ethyl 5-iodopentanoate
The most common and efficient method for the synthesis of Ethyl 5-iodopentanoate is through a Finkelstein reaction. This reaction involves the nucleophilic substitution of a halide, typically bromide or chloride, with iodide. The process is driven to completion by the precipitation of the resulting sodium bromide or chloride in a solvent like acetone, in accordance with Le Chatelier's principle.
General Reaction Scheme
The synthesis can be visualized as a straightforward nucleophilic substitution reaction.
Caption: Finkelstein reaction for Ethyl 5-iodopentanoate synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 5-iodopentanoate from Ethyl 5-bromopentanoate.
Materials:
-
Ethyl 5-bromopentanoate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
5% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-bromopentanoate (1.0 eq) in anhydrous acetone.
-
Addition of Iodide: Add anhydrous sodium iodide (1.5 eq) to the solution. The larger equivalent of NaI helps to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide). Continue refluxing for 12-24 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Redissolve the residue in diethyl ether.
-
Wash the organic layer sequentially with water, 5% aqueous sodium thiosulfate (to remove any residual iodine), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-iodopentanoate.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow oil.
Spectroscopic Profile
While specific experimental spectra are not widely published, the expected spectroscopic data for Ethyl 5-iodopentanoate can be reliably predicted based on its structure and general principles of spectroscopy.
| Spectroscopy | Expected Data |
| ¹H NMR | δ ~4.1 (q, 2H, -OCH₂CH₃), δ ~3.2 (t, 2H, -CH₂I), δ ~2.3 (t, 2H, -COCH₂-), δ ~1.8 (m, 2H, -CH₂CH₂I), δ ~1.6 (m, 2H, -COCH₂CH₂-), δ ~1.2 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ ~173 (C=O), δ ~60 (-OCH₂-), δ ~35 (-CH₂CO-), δ ~33 (-CH₂CH₂I), δ ~25 (-CH₂CH₂CO-), δ ~14 (-CH₃), δ ~6 (-CH₂I) |
| IR (Infrared) | ~1735 cm⁻¹ (C=O stretch, strong), ~2980-2850 cm⁻¹ (C-H stretch), ~1180 cm⁻¹ (C-O stretch) |
| MS (Mass Spec) | M⁺ at m/z = 256. Key fragments: [M-I]⁺ at m/z = 129, [M-OEt]⁺ at m/z = 211. |
Applications in Organic Synthesis
Ethyl 5-iodopentanoate is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its primary utility stems from the reactivity of the carbon-iodine bond.
Role as an Alkylating Agent
The iodide is an excellent leaving group, making the terminal carbon highly susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of a -(CH₂)₄COOEt moiety onto various substrates.
Caption: General alkylation reaction using Ethyl 5-iodopentanoate.
Precursor in Synthesis
Ethyl 5-iodopentanoate serves as a precursor for various compounds. For instance, it can be used in the synthesis of cyclopentanone derivatives through intramolecular cyclization or as a starting material for creating long-chain functionalized molecules. It is also identified as a precursor in the synthesis of D-Biotin.[3]
Conclusion
Ethyl 5-iodopentanoate is a highly functional and versatile reagent in organic synthesis. Its straightforward preparation via the Finkelstein reaction and the predictable reactivity of its primary iodide and ester groups make it an invaluable tool for researchers. The data and protocols presented in this guide offer a solid foundation for its effective use in the laboratory for the development of novel chemical entities.
References
Ethyl 5-iodopentanoate material safety data sheet (MSDS) information
An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 5-iodopentanoate
This technical guide provides a comprehensive overview of the safety data for Ethyl 5-iodopentanoate (CAS No. 41302-32-3), compiled for researchers, scientists, and professionals in drug development. The information is derived from material safety data sheets (MSDS) and chemical databases to ensure a focus on safety, handling, and emergency preparedness.
Chemical Identification and Physical Properties
Ethyl 5-iodopentanoate is a halogenated ester used as a reagent in organic synthesis. Its fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of Ethyl 5-iodopentanoate
| Property | Value | Source(s) |
| CAS Number | 41302-32-3 | [1] |
| Molecular Formula | C₇H₁₃IO₂ | [1] |
| Molecular Weight | 256.08 g/mol | [1] |
| Density | 1.539 g/cm³ | |
| Boiling Point | 222.1 °C at 760 mmHg | |
| Flash Point | 88.1 °C | |
| Refractive Index | 1.503 | |
| LogP | 2.15480 |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 5-iodopentanoate is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 2: GHS Classification for Ethyl 5-iodopentanoate
| Classification | Category | Hazard Statement Code | Hazard Statement |
| Flammable Liquids | Category 4 | H227 | Combustible liquid.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1] |
The logical flow from hazard identification to necessary precautions is visualized below.
Toxicological Information
While the GHS classification indicates irritant properties, specific quantitative toxicological data such as LD₅₀ (Lethal Dose, 50%) or LC₅₀ (Lethal Concentration, 50%) are not available in the reviewed safety data sheets. The primary known effects are related to irritation of the skin, eyes, and respiratory system.[1]
Table 3: Summary of Toxicological Effects
| Endpoint | Effect | Quantitative Data |
| Acute Toxicity (Oral) | Data not available | Not Available |
| Acute Toxicity (Dermal) | Data not available | Not Available |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[1] | Not Available |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Not Available |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Not Available |
Experimental Protocols
Material Safety Data Sheets summarize the hazards of a chemical product and do not contain detailed experimental protocols for the underlying toxicological or physical hazard studies. Such methodologies are typically found in primary research literature or specific regulatory submission documents, which are not cited in the available safety data sheets for Ethyl 5-iodopentanoate.
Handling, Storage, and Emergency Procedures
Proper handling and storage are critical to ensure safety in a laboratory setting.
Table 4: Handling, Storage, and Personal Protective Equipment (PPE)
| Aspect | Recommendation | Source |
| Handling | Avoid inhalation, and contact with skin and eyes. Use only in well-ventilated areas. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling. | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1] |
| Eye/Face Protection | Wear safety goggles with side-shields. | [1] |
| Skin Protection | Wear impervious clothing and protective gloves. | [1] |
| Respiratory Protection | Use a suitable respirator if ventilation is inadequate or if vapors/mists are generated. | [1] |
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]
-
Specific Hazards: The substance is a combustible liquid. During combustion, it may emit irritant fumes.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Avoid release to the environment.[1]
References
An In-depth Technical Guide to the Hazards and Safety Precautions for Ethyl 5-iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the hazards and necessary safety precautions for the handling and use of Ethyl 5-iodopentanoate (CAS No: 41302-32-3). Due to its properties as a flammable liquid and a halogenated organic compound, stringent adherence to safety protocols is essential to mitigate potential risks in a laboratory or research setting.
Data Presentation: Physicochemical Properties and Hazard Information
The following table summarizes the key quantitative data and hazard classifications for Ethyl 5-iodopentanoate. This information is crucial for a thorough risk assessment prior to its use.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₃IO₂ | --INVALID-LINK-- |
| Molecular Weight | 256.08 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light brown solution | GODO SHIGEN |
| Boiling Point | Data not available | |
| Flash Point | Data not available (Classified as a flammable liquid) | Sigma-Aldrich |
| GHS Hazard Statements | H226: Flammable liquid and vapour. | Sigma-Aldrich |
| GHS Signal Word | Warning | Sigma-Aldrich |
| GHS Hazard Pictograms | GHS02 (Flame) | Sigma-Aldrich |
| Acute Toxicity (Oral) | No data available | Sigma-Aldrich |
| Acute Toxicity (Dermal) | No data available | Sigma-Aldrich |
| Acute Toxicity (Inhalation) | No data available | Sigma-Aldrich |
| Carcinogenicity | Not classified as a carcinogen by ACGIH, NTP, or OSHA. | Sigma-Aldrich |
Note: The toxicological properties of Ethyl 5-iodopentanoate have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have potential health hazards.
Experimental Protocol: Safe Handling of Ethyl 5-iodopentanoate in a Laboratory Setting
This protocol outlines the standard operating procedure for the safe handling of Ethyl 5-iodopentanoate for a typical laboratory-scale chemical reaction.
1. Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for the specific experiment, considering the quantities of Ethyl 5-iodopentanoate and other reagents being used.
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Verify the availability and accessibility of a safety shower, eyewash station, and a suitable fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[2]
-
Prepare all necessary glassware and equipment, checking for any cracks or defects.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles at all times.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A flame-retardant lab coat must be worn over clothing that covers the legs and arms.
-
Footwear: Wear closed-toe shoes.
3. Handling and Dispensing:
-
All manipulations of Ethyl 5-iodopentanoate must be performed within a chemical fume hood to minimize inhalation exposure and the risk of vapor ignition.[3]
-
Keep the container of Ethyl 5-iodopentanoate tightly closed when not in use.[1]
-
Ground and bond containers when transferring the liquid to prevent static discharge, a potential ignition source.[1]
-
Use only non-sparking tools and explosion-proof equipment.[1][2]
-
Avoid heating the substance with an open flame. Use a heating mantle, water bath, or oil bath with a temperature controller.
4. Spill and Emergency Procedures:
-
Minor Spills (within a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Remove all sources of ignition.
-
If safe to do so, ventilate the area.
-
Contact the institution's environmental health and safety (EHS) department for cleanup.
-
-
In Case of Fire:
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
5. Storage and Waste Disposal:
-
Store Ethyl 5-iodopentanoate in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][2]
-
Collect all waste containing Ethyl 5-iodopentanoate in a designated and properly labeled hazardous waste container.
-
Dispose of hazardous waste through the institution's EHS department in accordance with local, state, and federal regulations.
Mandatory Visualization: Hazard Management Workflow
The following diagram illustrates the logical workflow for managing the hazards associated with Ethyl 5-iodopentanoate.
Caption: Workflow for Hazard Management of Ethyl 5-iodopentanoate.
References
Methodological & Application
Application Notes and Protocols: Standard Protocol for Alkylation of Enolates using Ethyl 5-Iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures in drug discovery and development. This protocol details the standard procedure for the alkylation of a ketone enolate, specifically using cyclohexanone as a representative substrate, with ethyl 5-iodopentanoate as the electrophile. The reaction proceeds via a lithium enolate, generated by the strong, non-nucleophilic base Lithium Diisopropylamide (LDA), which then undergoes an S(_N)2 reaction with the primary alkyl iodide.[1][2][3] This method is broadly applicable for the synthesis of functionalized ketones, which are valuable intermediates in the preparation of various target molecules.
Reaction Principle
The alkylation of a ketone with an alkyl halide involves two key steps:
-
Enolate Formation: A strong, sterically hindered base, such as LDA, is used to quantitatively deprotonate the α-carbon of the ketone, forming a lithium enolate. The use of a strong base like LDA ensures the complete conversion of the ketone to its enolate, which is crucial for avoiding side reactions such as self-condensation.[2][3][4] For unsymmetrical ketones, the use of LDA at low temperatures (e.g., -78 °C) typically favors the formation of the kinetic enolate (the less substituted enolate).[3]
-
Nucleophilic Attack (Alkylation): The resulting enolate anion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide in an S(_N)2 manner, displacing the halide and forming a new carbon-carbon bond.[1][3][5] The reaction is most efficient with primary alkyl halides, such as ethyl 5-iodopentanoate, as secondary and tertiary halides are more prone to elimination side reactions.[2][3]
Experimental Protocol
This protocol provides a detailed methodology for the alkylation of cyclohexanone with ethyl 5-iodopentanoate.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Ethyl 5-iodopentanoate
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
Step 1: Preparation of LDA Solution (in situ) 1.1. To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF. 1.2. Cool the flask to -78 °C using a dry ice/acetone bath. 1.3. Slowly add diisopropylamine (1.1 equivalents) to the cooled THF. 1.4. Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. 1.5. Allow the mixture to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.
Step 2: Enolate Formation 2.1. To the freshly prepared LDA solution at -78 °C, slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF via syringe. 2.2. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 3: Alkylation 3.1. To the enolate solution at -78 °C, add a solution of ethyl 5-iodopentanoate (1.2 equivalents) in anhydrous THF dropwise. 3.2. Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). 3.3. After the reaction is complete, slowly warm the mixture to room temperature and stir for an additional 8-12 hours.
Step 4: Work-up and Purification 4.1. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. 4.2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). 4.3. Combine the organic layers and wash with brine (saturated NaCl solution). 4.4. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. 4.5. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, ethyl 7-(2-oxocyclohexyl)heptanoate. A similar procedure for the alkylation of ethyl isobutyrate with 1,5-dibromopentane resulted in a yield of 76%.[6]
Data Presentation
The following table summarizes the key quantitative parameters for the alkylation of cyclohexanone with ethyl 5-iodopentanoate.
| Parameter | Value | Reference/Note |
| Reactants | ||
| Cyclohexanone | 1.0 eq | Substrate |
| Diisopropylamine | 1.1 eq | For LDA formation |
| n-Butyllithium | 1.05 eq | For LDA formation |
| Ethyl 5-iodopentanoate | 1.2 eq | Electrophile |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | |
| Base | LDA (in situ) | |
| Temperature (Enolate Formation) | -78 °C | Favors kinetic enolate |
| Temperature (Alkylation) | -78 °C to Room Temp. | |
| Reaction Time | 12-18 hours | |
| Expected Product | Ethyl 7-(2-oxocyclohexyl)heptanoate | |
| Anticipated Yield | ~70-80% | Based on similar reactions[6] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the alkylation of cyclohexanone.
Logical Relationship of the Reaction
The following diagram illustrates the logical progression of the chemical transformations.
Caption: Logical pathway of the enolate alkylation reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Page loading... [guidechem.com]
Application Notes: Synthesis of Substituted Carboxylic Acids using Ethyl 5-Iodopentanoate in Malonic Ester Synthesis
Introduction
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of substituted carboxylic acids. This method is particularly valuable for synthesizing carboxylic acids with a carbon chain extended by two atoms from an alkyl halide. The use of ethyl 5-iodopentanoate as the alkylating agent in a malonic ester synthesis provides a straightforward route to 7-oxo-1,1-diethyl ester heptane-1,1-dicarboxylic acid, which can be further hydrolyzed and decarboxylated to yield pimelic acid, a valuable precursor in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.
Core Principles
The malonic ester synthesis proceeds through a series of well-defined steps:
-
Enolate Formation: Diethyl malonate, the starting material, possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, typically sodium ethoxide, results in the formation of a resonance-stabilized enolate ion.[1][2]
-
Alkylation: The generated enolate acts as a potent nucleophile and reacts with an alkyl halide, in this case, ethyl 5-iodopentanoate, via an S(_N)2 reaction to form a new carbon-carbon bond. This step introduces the pentanoate chain to the malonic ester backbone.[1][2]
-
Saponification (Optional): The resulting substituted malonic ester can be hydrolyzed using a strong base, such as sodium hydroxide, to convert the two ester groups into carboxylate salts.
-
Decarboxylation (Optional): Acidification of the dicarboxylate followed by heating leads to the decarboxylation of one of the carboxylic acid groups, yielding the final substituted carboxylic acid.[1]
Applications in Research and Drug Development
The malonic ester synthesis is a foundational reaction in the synthesis of a wide array of organic molecules. The use of a functionalized alkyl halide like ethyl 5-iodopentanoate expands its utility, allowing for the introduction of ester-containing side chains. This is particularly relevant in the development of:
-
Pharmaceutical Intermediates: The resulting substituted dicarboxylic acids or their derivatives can serve as key building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). The barbiturate class of drugs, for instance, has historically been synthesized using malonic ester derivatives.[2]
-
Specialty Polymers: Dicarboxylic acids like pimelic acid, which can be derived from the product of this synthesis, are important monomers for the production of polyamides and polyesters with specific material properties.
-
Fine Chemicals: The methodology provides access to a range of specialty chemicals used in the fragrance, flavor, and agrochemical industries.
Quantitative Data
The following table summarizes representative quantitative data for the key steps in the malonic ester synthesis with ethyl 5-iodopentanoate. Please note that the yield for the specific alkylation with ethyl 5-iodopentanoate is an estimated value based on similar reactions, as a precise literature value was not found in the performed searches.
| Parameter | Alkylation with Ethyl 5-Iodopentanoate | Hydrolysis & Decarboxylation |
| Reactants | Diethyl malonate, Sodium ethoxide, Ethyl 5-iodopentanoate | Diethyl 2-(4-ethoxycarbonylbutyl)malonate, NaOH, HCl |
| Solvent | Absolute Ethanol | Water/Ethanol |
| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 100 °C) |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Typical Yield | 75 - 85% (estimated) | > 90% |
Experimental Protocols
1. Synthesis of Diethyl 2-(4-ethoxycarbonylbutyl)malonate
This protocol is adapted from established procedures for the alkylation of diethyl malonate with alkyl halides.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl 5-iodopentanoate
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add ethyl 5-iodopentanoate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product, diethyl 2-(4-ethoxycarbonylbutyl)malonate, can be further purified by vacuum distillation.
2. Synthesis of Pimelic Acid (Hydrolysis and Decarboxylation)
Materials:
-
Diethyl 2-(4-ethoxycarbonylbutyl)malonate
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Saponification: In a round-bottom flask, dissolve diethyl 2-(4-ethoxycarbonylbutyl)malonate in ethanol. Add a solution of sodium hydroxide in water.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the saponification is complete (as indicated by the disappearance of the ester spot on TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). A precipitate of the dicarboxylic acid may form.
-
Decarboxylation: Gently heat the acidified mixture. As the temperature rises, carbon dioxide will evolve. Continue heating at reflux until the gas evolution ceases.
-
Isolation: Cool the solution to room temperature and then in an ice bath to crystallize the pimelic acid. Collect the crystals by vacuum filtration, wash with cold water, and dry to obtain the final product.
Visualizations
References
Application Notes and Protocols: The Role of Ethyl 5-Iodopentanoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 5-iodopentanoate as a key reagent in the synthesis of pharmaceutical intermediates. The focus is on its application as an alkylating agent to introduce a five-carbon ester-containing side chain, a common structural motif in various drug candidates.
Introduction
Ethyl 5-iodopentanoate is a valuable bifunctional molecule in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its structure incorporates a reactive primary iodide, which is an excellent leaving group in nucleophilic substitution reactions, and a stable ethyl ester functionality. This combination allows for the straightforward introduction of a pentanoate moiety onto a variety of nucleophilic scaffolds. The resulting intermediates can be further elaborated, for instance, by hydrolysis of the ester to the corresponding carboxylic acid, which can then participate in amide bond formation or other functional group transformations.
Key Application: Synthesis of Substituted Piperidine Derivatives
A significant application of Ethyl 5-iodopentanoate is in the synthesis of substituted piperidine scaffolds, which are prevalent in a wide range of pharmaceuticals, including antipsychotics, analgesics, and antihistamines. The following section details a protocol for the synthesis of a key piperidine intermediate via enamine alkylation.
Application Example: Synthesis of Ethyl 1-(4-ethoxycarbonylbutyl)-2-oxopiperidine-3-carboxylate
This protocol describes the synthesis of a disubstituted piperidine, a versatile intermediate for the elaboration into more complex drug molecules. The synthesis involves the alkylation of an enamine derived from a cyclic β-keto ester with Ethyl 5-iodopentanoate.
Reaction Scheme
The overall synthetic pathway involves three main stages:
-
Formation of the enamine from ethyl 2-oxopiperidine-3-carboxylate.
-
Alkylation of the enamine with Ethyl 5-iodopentanoate.
-
Hydrolysis of the resulting iminium salt to yield the final product.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for the preparation of a substituted piperidine intermediate.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of Ethyl 1-(4-ethoxycarbonylbutyl)-2-oxopiperidine-3-carboxylate.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1. Enamine Formation | Ethyl 2-oxopiperidine-3-carboxylate (1 eq) | Pyrrolidine (1.2 eq) | Toluene | 110 | 4 | ~95 (crude) | - |
| 2. Alkylation | Enamine Intermediate (1 eq) | Ethyl 5-iodopentanoate (1.1 eq) | Acetonitrile | 82 | 12 | - | - |
| 3. Hydrolysis & Work-up | Iminium Salt Intermediate | Aqueous HCl | - | Room Temp. | 2 | 85 (overall) | >98 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(4-ethoxycarbonylbutyl)-2-oxopiperidine-3-carboxylate
Materials:
-
Ethyl 2-oxopiperidine-3-carboxylate
-
Pyrrolidine
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene, anhydrous
-
Ethyl 5-iodopentanoate
-
Acetonitrile, anhydrous
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate, anhydrous
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flasks
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Enamine Formation
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 2-oxopiperidine-3-carboxylate (10.0 g, 58.4 mmol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 g).
-
Add pyrrolidine (6.0 mL, 70.1 mmol, 1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and continue heating for 4 hours, collecting the water in the Dean-Stark trap.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as an oil. This intermediate is used in the next step without further purification.
Step 2: Alkylation
-
Dissolve the crude enamine intermediate from Step 1 in anhydrous acetonitrile (80 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add Ethyl 5-iodopentanoate (16.4 g, 64.2 mmol, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the progress of the reaction by TLC.
Step 3: Hydrolysis and Work-up
-
After the alkylation is complete, cool the reaction mixture to room temperature.
-
Add 1 M aqueous hydrochloric acid (50 mL) and stir vigorously for 2 hours at room temperature to hydrolyze the iminium salt.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 1-(4-ethoxycarbonylbutyl)-2-oxopiperidine-3-carboxylate as a colorless oil.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of the target piperidine intermediate.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethyl 5-iodopentanoate is an alkylating agent and should be handled with care.
-
Toluene and acetonitrile are flammable and toxic; avoid inhalation and contact with skin.
-
Pyrrolidine is a corrosive and flammable liquid.
Conclusion
Ethyl 5-iodopentanoate serves as a versatile and efficient building block for introducing a five-carbon ester side chain in the synthesis of pharmaceutical intermediates. The provided protocol for the synthesis of a substituted piperidine derivative highlights a practical application of this reagent. The straightforward reaction conditions and good overall yield make this a valuable method for drug discovery and development professionals. Further modifications of the resulting intermediate can lead to a diverse library of potential drug candidates.
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 5-iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-iodopentanoate is a versatile bifunctional molecule widely employed in organic synthesis and drug development. Its structure incorporates a terminal primary alkyl iodide and an ethyl ester, rendering it an excellent substrate for various nucleophilic substitution reactions. The presence of iodine, a superior leaving group compared to bromine or chlorine, facilitates rapid reaction rates under mild conditions, making it a valuable building block for introducing a five-carbon spacer with a terminal functional group.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of ethyl 5-iodopentanoate with a range of common nucleophiles. The information is intended to guide researchers in the strategic design and practical execution of synthetic routes for the development of novel chemical entities.
Reaction Mechanisms with Ethyl 5-iodopentanoate
Nucleophilic substitution reactions involving ethyl 5-iodopentanoate predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is attributed to the unhindered nature of the primary carbon bearing the iodine atom. The SN2 reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside of the carbon-iodine bond, leading to an inversion of configuration at the carbon center. Given that ethyl 5-iodopentanoate is achiral, this inversion is not stereochemically observable but is a fundamental aspect of the reaction mechanism.
Key factors influencing the success and rate of SN2 reactions with ethyl 5-iodopentanoate include:
-
Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate. Stronger nucleophiles, such as azide, cyanide, and thiolates, react more readily.
-
Leaving Group: The iodide ion is an excellent leaving group due to its large size, polarizability, and the relative weakness of the carbon-iodine bond. This results in faster reaction rates compared to analogous alkyl bromides or chlorides.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.
-
Temperature: While many reactions proceed efficiently at room temperature, gentle heating can often increase the reaction rate and drive the reaction to completion.
A potential competing reaction is the bimolecular elimination (E2) pathway. However, with a primary substrate like ethyl 5-iodopentanoate and the use of non-bulky, strongly nucleophilic but weakly basic reagents, the SN2 reaction is overwhelmingly favored.
Visualization of the General SN2 Mechanism
The following diagram illustrates the concerted backside attack characteristic of the SN2 mechanism for the reaction of ethyl 5-iodopentanoate with a generic nucleophile (Nu:⁻).
Caption: General SN2 reaction mechanism of ethyl 5-iodopentanoate.
Experimental Protocols and Quantitative Data
The following sections provide detailed protocols for the synthesis of various derivatives of ethyl 5-iodopentanoate. While specific yield data for reactions starting from the iodo-ester can be variable and dependent on precise reaction conditions and purification methods, the provided data is based on analogous reactions and established principles of SN2 reactivity.
Synthesis of Ethyl 5-azidopentanoate
The introduction of an azide moiety is a crucial step in the synthesis of compounds for "click chemistry" applications. The reaction of ethyl 5-iodopentanoate with sodium azide is a highly efficient SN2 process.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-iodopentanoate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:4 ethyl acetate/hexane solvent system).
-
Work-up: Cool the reaction mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 60-70 | 12-24 | >90[1] |
Synthesis of Ethyl 5-cyanopentanoate (Ethyl Pimelonitrile)
The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of primary alkyl halides with sodium or potassium cyanide in a polar aprotic solvent is an effective method for nitrile synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-iodopentanoate (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Sodium Cyanide: To the stirred solution, add sodium cyanide (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the aqueous layer multiple times with diethyl ether.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 90-100 | 4-6 | 80-90[2] |
Synthesis of Ethyl 5-(Alkylamino)pentanoates
The alkylation of primary and secondary amines with ethyl 5-iodopentanoate provides access to a variety of substituted amino esters. To avoid over-alkylation, it is common to use a large excess of the amine.
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve ethyl 5-iodopentanoate (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Amine: Add a large excess (3-5 equivalents) of the primary or secondary amine.
-
Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the hydroiodide salt of the excess amine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography on silica gel.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | RNH₂ or R₂NH (excess) | Acetonitrile | 25-80 | 12-48 | 60-80 |
Synthesis of Ethyl 5-hydroxypentanoate
Direct substitution with hydroxide can lead to competing hydrolysis of the ester functionality. A more controlled approach involves using a protected form of hydroxide, such as acetate, followed by hydrolysis.
Experimental Protocol (Two Steps):
Step 1: Synthesis of Ethyl 5-acetoxypentanoate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-iodopentanoate (1.0 equivalent) in glacial acetic acid.
-
Addition of Acetate Salt: Add anhydrous sodium acetate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux for 12-24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by distillation.
Step 2: Hydrolysis to Ethyl 5-hydroxypentanoate
-
Reaction Setup: Dissolve the ethyl 5-acetoxypentanoate in methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide or potassium carbonate.
-
Reaction: Stir at room temperature for 1-3 hours.
-
Work-up: Neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and remove the methanol under reduced pressure.
-
Purification: Extract the product into an organic solvent, dry, and concentrate to yield ethyl 5-hydroxypentanoate.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) (Overall) |
| Hydroxide (via Acetate) | 1. NaOAc2. K₂CO₃/MeOH | 1. Acetic Acid2. Methanol | 1. Reflux2. RT | 1. 12-242. 1-3 | 70-85 |
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction with ethyl 5-iodopentanoate, followed by purification.
Caption: General experimental workflow for SN2 reactions.
Conclusion
Ethyl 5-iodopentanoate is a highly reactive and versatile substrate for SN2 reactions, enabling the efficient synthesis of a wide array of functionalized pentanoate derivatives. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize synthetic routes for their specific target molecules in the fields of medicinal chemistry, materials science, and beyond. Careful consideration of the nucleophile, solvent, and reaction temperature will ensure high yields and purity of the desired products.
References
Application Notes and Protocols for Reactions Involving Ethyl 5-iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical transformations utilizing Ethyl 5-iodopentanoate. This versatile building block is a valuable intermediate in organic synthesis, particularly for the introduction of a five-carbon chain with a terminal ester functionality. The protocols outlined below cover key reaction classes, including nucleophilic substitution and carbon-carbon bond-forming reactions, providing a foundation for the synthesis of more complex molecules.
Physicochemical Properties of Ethyl 5-iodopentanoate
A summary of the key physical and chemical properties of Ethyl 5-iodopentanoate is presented in the table below.
| Property | Value |
| CAS Number | 41302-32-3 |
| Molecular Formula | C₇H₁₃IO₂ |
| Molecular Weight | 256.08 g/mol |
| Appearance | Liquid |
| IUPAC Name | ethyl 5-iodopentanoate |
| SMILES | CCOC(=O)CCCCI |
I. Nucleophilic Substitution: Synthesis of Ethyl 5-azidopentanoate
The primary alkyl iodide moiety in Ethyl 5-iodopentanoate is an excellent electrophile for Sₙ2 reactions. A common and useful transformation is the reaction with sodium azide to introduce an azide group, a versatile functional group for "click chemistry" and the synthesis of nitrogen-containing heterocycles.
Experimental Protocol
This protocol is adapted from the synthesis of Ethyl 5-azidopentanoate from the corresponding bromo-analog.[1]
Materials:
-
Ethyl 5-iodopentanoate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-iodopentanoate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).[1]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 5-azidopentanoate.
Data Presentation: Spectroscopic Data for Ethyl 5-azidopentanoate
The following table summarizes the expected spectroscopic data for the product, Ethyl 5-azidopentanoate.[1][2]
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Multiplets at ~1.70, ~2.35, ~3.30, ~4.10 ppm; Triplet at ~1.25 ppm.[2] |
| ¹³C NMR | Peaks at ~14, ~22, ~28, ~51, ~60, ~173 ppm.[2] |
| FTIR Spectroscopy | Strong, sharp azide stretch at ~2100 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺ ≈ 172.1 m/z.[2] |
Logical Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 5-azidopentanoate.
II. Carbon-Carbon Bond Formation: Malonic Ester Synthesis
Ethyl 5-iodopentanoate is an excellent substrate for the alkylation of enolates, such as that derived from diethyl malonate. The malonic ester synthesis provides a versatile method for the preparation of substituted carboxylic acids.
Experimental Protocol
This is a general procedure for the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl 5-iodopentanoate
-
Aqueous acid (e.g., HCl) for workup and decarboxylation
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add Ethyl 5-iodopentanoate (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.
-
The resulting residue can be hydrolyzed by refluxing with aqueous acid, which also effects decarboxylation to yield the corresponding substituted carboxylic acid.[3][4][5]
Reaction Scheme Diagram
Caption: Malonic Ester Synthesis Scheme.
III. Other Potential Carbon-Carbon Bond Forming Reactions
A. Barbier Reaction
The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as magnesium, zinc, or indium, to form an alcohol.[6][7] A key feature is the in situ generation of the organometallic reagent.[6]
General Protocol Outline:
-
Activate the metal (e.g., magnesium turnings) in a flame-dried flask under an inert atmosphere.
-
Add a solution of Ethyl 5-iodopentanoate and an aldehyde or ketone in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
The reaction is often initiated with a small amount of iodine or by sonication.
-
After the reaction is complete, it is quenched with an aqueous acid solution.
-
The product, a hydroxy-substituted ester, is then isolated via extraction and purified by chromatography.
B. Reformatsky Reaction
The Reformatsky reaction involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester.[8][9][10][11][12] While Ethyl 5-iodopentanoate is not an alpha-halo ester, it can serve as the electrophile in a modified Reformatsky-type reaction where an organozinc reagent, formed from an alpha-bromo or -iodo ester, attacks the carbonyl group of a molecule that has been previously synthesized using Ethyl 5-iodopentanoate. Alternatively, the iodide of Ethyl 5-iodopentanoate could potentially be displaced by a Reformatsky reagent.
General Protocol Outline:
-
Activate zinc dust (e.g., with a small amount of iodine or by washing with dilute HCl).
-
In a flask under an inert atmosphere, add the activated zinc and a solution of the alpha-halo ester in an anhydrous solvent (e.g., THF, benzene).
-
To this mixture, add the carbonyl compound.
-
The reaction is typically heated to initiate and sustain the reaction.
-
After completion, the reaction is worked up with aqueous acid, followed by extraction and purification.
Reaction Pathway Overview
Caption: Overview of Potential C-C Bond Forming Reactions.
These protocols and application notes are intended to serve as a guide for the use of Ethyl 5-iodopentanoate in organic synthesis. Researchers should always consult relevant safety data sheets and perform risk assessments before carrying out any chemical reaction. The reaction conditions may require optimization based on the specific substrates and desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reformatsky Reaction [organic-chemistry.org]
Application Notes: Synthesis of Substituted Cyclopentanes using Ethyl 5-Iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-iodopentanoate is a versatile precursor for the synthesis of substituted cyclopentane rings, a structural motif prevalent in numerous natural products and pharmacologically active compounds. The intramolecular cyclization of this iodoester, primarily through radical-mediated pathways, offers a robust and efficient method for the construction of functionalized five-membered carbocycles. This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentanes utilizing ethyl 5-iodopentanoate, with a focus on samarium(II) iodide-mediated reductive cyclization.
Core Application: Reductive Radical Cyclization
The most common and effective method for the cyclization of ethyl 5-iodopentanoate and its derivatives is through a 5-exo-trig radical cyclization. This process involves the generation of a primary radical at the C-5 position, which then attacks the ester carbonyl or a tethered radical acceptor to form the cyclopentane ring. Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer agent widely employed for this transformation due to its high chemoselectivity and functional group tolerance.[1][2]
The reaction proceeds under mild conditions and can be tuned to achieve high yields and diastereoselectivity, making it a valuable tool in complex molecule synthesis. The mechanism typically involves the formation of a radical intermediate which then undergoes cyclization.[1][3] Additives such as hexamethylphosphoramide (HMPA) are often used to enhance the reducing power of SmI₂.[1][4]
Key Synthetic Pathways
Two primary samarium(II) iodide-mediated pathways for the cyclization of ethyl 5-iodopentanoate derivatives are highlighted:
-
Intramolecular Barbier-type Reaction: This reaction involves the reductive coupling of the alkyl iodide with the ester carbonyl. The reaction is believed to proceed through the formation of an organosamarium intermediate.[1] This method is particularly useful for the synthesis of cyclopentanols.
-
Ketyl-Olefin Cyclization: In substrates where an olefin is tethered to the ethyl 5-iodopentanoate backbone, a ketyl radical can be generated from the ester carbonyl by SmI₂. This ketyl radical can then undergo cyclization onto the double bond to form a substituted cyclopentane. This is a powerful method for constructing more complex cyclopentane derivatives.[1][5]
Data Presentation
| Entry | Substrate | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Ethyl 5-iodopentanoate | Ethyl cyclopentanecarboxylate | SmI₂, THF, HMPA, -78 °C to rt | High (exact yield not specified) | N/A | General procedure based on[1] |
| 2 | Substituted Ethyl 5-iodopentanoate derivative (with aldehyde) | Bicyclic lactone | SmI₂, THF, -78 °C | 75 | >95:5 | [3] |
| 3 | Keto-ester with tethered alkene | Substituted cyclopentanol | SmI₂, THF, HMPA | 74 | 20:1 | [6] |
| 4 | Unsaturated five-membered lactone | Bicyclic diol | SmI₂, H₂O, THF, rt | Good (exact yield not specified) | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for Samarium(II) Iodide-Mediated Reductive Cyclization of Ethyl 5-Iodopentanoate
This protocol describes a general method for the 5-exo-trig radical cyclization of ethyl 5-iodopentanoate to form ethyl cyclopentanecarboxylate using samarium(II) iodide.
Materials:
-
Ethyl 5-iodopentanoate
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Reaction Apparatus: All glassware should be thoroughly dried in an oven and cooled under a stream of argon. The reaction is performed under an inert atmosphere of argon.
-
Reaction Setup: To a stirred solution of samarium(II) iodide in THF (0.1 M, 2.2 equivalents) at -78 °C under argon, add freshly distilled HMPA (4.0 equivalents). The color of the solution should change, indicating the formation of the SmI₂-HMPA complex.
-
Substrate Addition: A solution of ethyl 5-iodopentanoate (1.0 equivalent) in anhydrous THF is added dropwise to the SmI₂-HMPA solution over a period of 10-15 minutes.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching the Reaction: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with saturated aqueous Na₂S₂O₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure ethyl cyclopentanecarboxylate.
Protocol 2: Samarium(II) Iodide-Mediated Ketyl-Olefin Cyclization
This protocol outlines a general procedure for the cyclization of a substrate containing both a keto/ester group and a tethered olefin, a common strategy for synthesizing more complex cyclopentane derivatives.
Materials:
-
Substituted keto- or ester-alkene
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH) or tert-butanol (t-BuOH) as a proton source
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A solution of the keto- or ester-alkene (1.0 equivalent) in a mixture of anhydrous THF and a proton source (e.g., methanol, 10 equivalents) is prepared in a flame-dried flask under an argon atmosphere and cooled to the desired temperature (typically -78 °C or 0 °C).
-
Addition of SmI₂: A solution of samarium(II) iodide in THF (0.1 M, 2.5 equivalents) is added dropwise to the stirred substrate solution. The reaction progress is monitored by the disappearance of the deep blue or green color of the SmI₂ solution.
-
Reaction Time: The reaction is typically stirred for 30 minutes to 2 hours at the specified temperature.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate.
-
Work-up: The mixture is allowed to warm to room temperature and stirred until the aqueous layer becomes clear. The mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the desired substituted cyclopentanol.
Mandatory Visualizations
Caption: Experimental workflow for the reductive cyclization.
Caption: Signaling pathway of the radical cyclization.
References
- 1. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Iodoalkanes in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of iodoalkanes in the formation of carbon-carbon (C-C) bonds, a cornerstone of modern organic synthesis. Iodoalkanes are highly valuable electrophiles in a variety of coupling reactions due to the high reactivity of the carbon-iodine bond, which is weaker and more polarizable than other carbon-halogen bonds. This heightened reactivity often allows for milder reaction conditions and broader substrate scope, making iodoalkanes essential building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
This guide details the protocols and applications of iodoalkanes in several key C-C bond-forming reactions, including Suzuki, Negishi, Heck, Sonogashira, and Kumada couplings, as well as Grignard reactions and nucleophilic substitutions.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. Iodoalkanes are excellent substrates for these transformations due to their high reactivity, which generally follows the order: R-I > R-Br > R-Cl.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organic halide.[3] While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of iodoalkanes, particularly in nickel-catalyzed systems.[4]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Nickel-Catalyzed Suzuki Coupling of 5-Iododecane with Phenylboronic Acid [4]
Materials:
-
5-Iododecane
-
Phenylboronic acid
-
Nickel(II) chloride (NiCl₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, to an oven-dried vial, add NiCl₂ (5 mol%), dtbbpy (5 mol%), and K₃PO₄ (1.5 equivalents).
-
Add 5-iododecane (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add anhydrous DMF to achieve a 0.1 M concentration of the limiting reagent.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Iodoalkanes
| Iodoalkane | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodooctane | Phenylboronic acid | NiCl₂ (5) | dtbbpy (5) | K₃PO₄ (1.5) | DMF | 25 | 24 | 85 |
| 2-Iodobutane | 4-Methoxy-phenylboronic acid | Ni(cod)₂ (10) | PCy₃ (20) | K₃PO₄ (2.0) | THF | 60 | 12 | 78 |
| 1-Iodo-4-phenylbutane | Methylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 80 | 1 | 92[5] |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] This reaction is highly effective for coupling iodoalkanes with a variety of organozinc partners.[7]
Catalytic Cycle of Negishi Coupling:
Caption: Catalytic cycle of the Negishi coupling reaction.
Experimental Protocol: Palladium-Catalyzed Negishi Coupling of 1-Iodooctane with Phenylzinc Chloride [7]
Materials:
-
1-Iodooctane
-
Phenylzinc chloride (0.5 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclopentylphosphine (PCyp₃)
-
N-Methylimidazole (NMI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%) and PCyp₃ (8 mol%) to an oven-dried vial.
-
Add a 4:1 mixture of anhydrous THF/NMP.
-
Add 1-iodooctane (1.0 equivalent) and NMI (1.0 equivalent).
-
Add the phenylzinc chloride solution (1.2 equivalents).
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Table 2: Representative Negishi Coupling Reactions with Iodoalkanes
| Iodoalkane | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iododecane | Ethylzinc iodide | Pd₂(dba)₃ (2) | PCyp₃ (8) | THF/NMP | 80 | 12 | 89[7] |
| 1-Iodo-3-phenylpropane | Vinylzinc bromide | PdCl₂(dppf) (2) | - | THF | 40 | 12 | 85[8] |
| Ethyl 4-iodobenzoate | Butylzinc bromide | Pd(OAc)₂ (1) | S-PHOS (2) | THF | 25 | 1 | 95[9] |
Heck Reaction
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[10] While challenging with alkyl halides due to competing β-hydride elimination, specialized conditions have been developed for iodoalkanes.[11]
Catalytic Cycle of Heck Reaction:
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Reductive Heck Coupling of 4-Iodoanisole with 1-Octene [12]
Materials:
-
4-Iodoanisole
-
1-Octene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Formic acid
-
Anhydrous Acetonitrile (MeCN)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (2 mol%) and PPh₃ (20 mol%).
-
Evacuate and backfill with argon three times.
-
Add anhydrous MeCN, followed by 4-iodoanisole (1.0 equivalent), 1-octene (1.5 equivalents), K₂CO₃ (2.0 equivalents), and formic acid (2.0 equivalents).
-
Stir the mixture at 80 °C for 16 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Heck-Type Reactions with Iodoalkanes/Aryl Iodides
| Iodo-compound | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | PdCl₂ (1) | - | KOAc (1.2) | MeOH | 120 | 10 | 80[10] |
| 1-Iodoadamantane | Ethyl acrylate | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cy₂NMe (2.0) | Dioxane | 100 | 24 | 75 |
| 4-Iodotoluene | n-Butyl acrylate | Pd(OAc)₂ (0.01) | - | Et₃N (1.2) | - | 100 | 3 | 95[10] |
Sonogashira Coupling
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[1] Aryl and vinyl iodides are highly reactive substrates for this transformation.[13]
Catalytic Cycle of Sonogashira Coupling:
Caption: Dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene [13]
Materials:
-
Iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).
-
Add anhydrous THF and Et₃N.
-
Add iodobenzene (1.0 equivalent) followed by the dropwise addition of phenylacetylene (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 4: Representative Sonogashira Coupling Reactions with Iodo-compounds
| Iodo-compound | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (2.0) | THF | 25 | 6 | 95[13] |
| 1-Iodopyrene | Trimethylsilyl-acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropyl-amine (excess) | Benzene | 70 | 4 | 89 |
| Vinyl iodide | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Et₃N (3.0) | DMF | 25 | 2 | 91 |
Kumada Coupling
The Kumada coupling reaction forms a C-C bond between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[14] Iodoalkanes are effective electrophiles in this reaction.[15]
Catalytic Cycle of Kumada Coupling:
Caption: Catalytic cycle of the Kumada coupling reaction.
Experimental Protocol: Palladium-Catalyzed Kumada Coupling of an Alkenyl Iodide with Allylmagnesium Chloride [15]
Materials:
-
Alkenyl iodide
-
Allylmagnesium chloride (1.5 M in Et₂O)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Anhydrous Diethyl ether (Et₂O)
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of the alkenyl iodide (1.0 equivalent) in degassed Et₂O at 0 °C, add PdCl₂(dppf) (10 mol%).
-
Add allylmagnesium chloride (3.0 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 18 hours.
-
Cool the reaction to 0 °C and quench with water.
-
Extract the mixture with Et₂O.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by chromatography.
Table 5: Representative Kumada Coupling Reactions with Iodo-compounds
| Iodo-compound | Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylmagnesium bromide | NiCl₂(dppe) (1) | Et₂O | 25 | 16 | 94 |
| 1-Iodooctane | n-Butylmagnesium bromide | NiCl₂(dppp) (1) | THF | 25 | 24 | 87 |
| 2-Iodotoluene | Ethylmagnesium bromide | Pd(PPh₃)₄ (2) | THF | 65 | 12 | 90 |
II. Other C-C Bond Forming Reactions
Grignard Reaction
Grignard reagents, formed from the reaction of organic halides with magnesium, are potent nucleophiles for C-C bond formation.[16] Iodoalkanes are preferred for Grignard reagent formation due to their high reactivity (I > Br > Cl).[16]
Experimental Protocol: Formation of a Grignard Reagent from 1-Iodobutane and Reaction with Acetone [17]
Materials:
-
1-Iodobutane
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Diethyl ether (Et₂O)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Argon or Nitrogen gas
Procedure (Grignard Formation):
-
Flame-dry a three-necked flask equipped with a reflux condenser and an addition funnel under a stream of inert gas.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous Et₂O to cover the magnesium.
-
Dissolve 1-iodobutane in anhydrous Et₂O in the addition funnel.
-
Add a small portion of the 1-iodobutane solution to the magnesium. The reaction is initiated when the color of iodine disappears and bubbling is observed.
-
Once initiated, add the remaining 1-iodobutane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
Procedure (Reaction with Acetone):
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of acetone in anhydrous Et₂O dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the crude alcohol.
Table 6: Representative Grignard Reactions
| Iodoalkane | Electrophile | Solvent | Product |
| Methyl iodide | Benzaldehyde | Et₂O | 1-Phenylethanol |
| Ethyl iodide | Acetone | THF | 2-Methyl-2-butanol |
| Phenyl iodide | Carbon dioxide | Et₂O | Benzoic acid |
Nucleophilic Substitution with Cyanide
The reaction of iodoalkanes with cyanide ions is a classic example of a nucleophilic substitution reaction (Sₙ2 for primary and secondary, Sₙ1 for tertiary iodoalkanes) that extends the carbon chain by one carbon, forming a nitrile.[18][19] The reactivity order is I > Br > Cl.[20]
Experimental Protocol: Synthesis of Pentanenitrile from 1-Iodobutane [18]
Materials:
-
1-Iodobutane
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol
-
Water
Procedure:
-
Set up a reflux apparatus with a round-bottom flask and a condenser.
-
In the flask, dissolve sodium cyanide in ethanol.
-
Add 1-iodobutane to the flask.
-
Heat the mixture under reflux for 2 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous CaCl₂, and filter.
-
Remove the solvent by distillation to obtain the crude nitrile. Further purification can be achieved by fractional distillation.
Table 7: Nucleophilic Substitution with Cyanide
| Iodoalkane | Cyanide Source | Solvent | Temp. | Product |
| 1-Iodopropane | KCN | Ethanol | Reflux | Butanenitrile |
| 2-Iodobutane | NaCN | Ethanol | Reflux | 2-Methylbutanenitrile |
| Iodoethane | KCN | Ethanol/Water | Reflux | Propanenitrile |
III. General Experimental Workflow
A typical workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This general procedure can be adapted for the specific reactions described in this guide.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 8. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. englelab.com [englelab.com]
- 13. benchchem.com [benchchem.com]
- 14. Kumada coupling - Wikipedia [en.wikipedia.org]
- 15. Kumada Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. youtube.com [youtube.com]
- 20. chemistrystudent.com [chemistrystudent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylations with Ethyl 5-Iodopentanoate
Welcome to the technical support center for optimizing reaction conditions for alkylations with Ethyl 5-Iodopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What type of alkylating agent is Ethyl 5-iodopentanoate?
Ethyl 5-iodopentanoate is a primary alkyl iodide. The carbon atom bonded to the iodine is an sp³ hybridized carbon, making it a suitable substrate for SN2 (bimolecular nucleophilic substitution) reactions. The iodide ion is an excellent leaving group, facilitating these reactions.
Q2: Which solvents are recommended for alkylation reactions with Ethyl 5-iodopentanoate?
Polar aprotic solvents are generally recommended for SN2 reactions involving alkyl iodides. These solvents solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone
Protic solvents, such as water and alcohols, should be avoided as they can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.
Q3: What is the role of the base in these alkylation reactions?
A base is often necessary to deprotonate the nucleophile, making it more nucleophilic. For instance, when alkylating phenols, amines, or active methylene compounds, a base is required to generate the corresponding phenoxide, amide, or enolate anion. The choice of base is crucial and depends on the pKa of the nucleophile.
Q4: Can Ethyl 5-iodopentanoate be used for both C-alkylation, N-alkylation, and O-alkylation?
Yes, Ethyl 5-iodopentanoate is a versatile reagent that can be used for:
-
C-alkylation: Reaction with carbanions, such as enolates derived from active methylene compounds.
-
N-alkylation: Reaction with amines to form secondary or tertiary amines.
-
O-alkylation: Reaction with alcohols or phenols to form ethers (Williamson Ether Synthesis), or with carboxylates to form esters.
Q5: What are the common side reactions to be aware of?
The most common side reactions include:
-
Elimination (E2): Although less likely with a primary alkyl iodide compared to secondary or tertiary halides, using a sterically hindered, strong base can promote the E2 elimination reaction, leading to the formation of an alkene.[1]
-
Polyalkylation: In N-alkylation of primary amines or C-alkylation of active methylene compounds with more than one acidic proton, multiple alkylations can occur.[2]
-
O- vs. C-alkylation: With ambident nucleophiles like enolates, both O-alkylation and C-alkylation can occur. The reaction conditions can be tuned to favor one over the other.
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure a suitable base is used to fully deprotonate the nucleophile. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be required.[3] |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the reacting anion. |
| Low Reaction Temperature | While room temperature is often sufficient, gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures. |
| Decomposition of Reagents | Ensure all reagents are pure and anhydrous, as water can quench the base and hydrolyze the ester functionality of the product. |
Problem: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Polyalkylation | Use a molar excess of the nucleophile relative to Ethyl 5-iodopentanoate to favor mono-alkylation. For N-alkylation, protecting the amine with a group like trifluoroacetyl can promote monomethylation.[4] |
| Mixture of O- and C-Alkylated Products | The solvent and counter-ion can influence the selectivity. Polar aprotic solvents generally favor C-alkylation. |
| Presence of Elimination Byproduct | Use a non-hindered base. High temperatures can also favor elimination, so running the reaction at a lower temperature may be beneficial.[1] |
Quantitative Data on Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield of alkylation reactions. While this data is for representative alkylation reactions with alkyl halides similar to Ethyl 5-iodopentanoate, the trends are generally applicable.
Table 1: Effect of Base and Solvent on the Alkylation of Diethyl Malonate
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl Bromide | K₂CO₃ | None (MW) | 120 | 2 | 75 |
| 2 | n-Butyl Bromide | Cs₂CO₃ | None (MW) | 120 | 2 | 83 |
| 3 | Benzyl Bromide | K₂CO₃ | None (MW) | 120 | 0.75 | 68 |
| 4 | Allyl Bromide | Cs₂CO₃ | DMF | RT | 2 | 95 (diallylated) |
Data adapted from representative alkylations of active methylene compounds.[2][5]
Table 2: Effect of Base on the N-alkylation of Amines
| Entry | Amine | Alkyl Halide | Base | Solvent | Temperature | Yield of Mono-alkylated Product (%) |
| 1 | 4-Methylaniline | 2-Chloroethanol | Triethylamine | Methanol | RT | 27 |
| 2 | 4-Methylaniline | 2-Chloroethanol | K₂CO₃ | Methanol | RT | 58 |
| 3 | 4-Methylaniline | 2-Chloroethanol | K₂CO₃/Na₂CO₃ | Methanol | RT | High selectivity (81-96%) |
Data adapted from representative N-alkylation reactions.[3]
Experimental Protocols
Protocol 1: C-Alkylation of Diethyl Malonate
This protocol describes the C-alkylation of an active methylene compound.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (10 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add Ethyl 5-iodopentanoate (1.05 eq) dropwise to the solution of the enolate.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of Aniline
This protocol details the N-alkylation of a primary aromatic amine.
-
Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in acetonitrile (15 mL).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add Ethyl 5-iodopentanoate (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the secondary amine product.
Protocol 3: O-Alkylation of Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether from a phenol.
-
Setup: To a round-bottom flask containing anhydrous acetone (20 mL), add phenol (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Add Ethyl 5-iodopentanoate (1.1 eq).
-
Reaction: Stir the mixture at reflux for 8-12 hours until TLC analysis indicates the consumption of the starting phenol.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with 1M NaOH solution to remove any unreacted phenol, then wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the desired ether.
Visualizations
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. thieme-connect.de [thieme-connect.de]
- 4. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 5-iodopentanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Ethyl 5-iodopentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 5-iodopentanoate?
A1: The most common and efficient method for synthesizing Ethyl 5-iodopentanoate is the Finkelstein reaction. This is a bimolecular nucleophilic substitution (SN2) reaction where a halide exchange occurs. Typically, Ethyl 5-bromopentanoate or Ethyl 5-chloropentanoate is reacted with an iodide salt, such as sodium iodide, in a suitable polar aprotic solvent.
Q2: Which starting material is better: Ethyl 5-bromopentanoate or Ethyl 5-chloropentanoate?
A2: In an SN2 reaction like the Finkelstein reaction, the leaving group's ability is crucial. Bromide is a better leaving group than chloride because it is a weaker base. Therefore, starting with Ethyl 5-bromopentanoate generally results in a faster reaction and a higher yield of Ethyl 5-iodopentanoate compared to using Ethyl 5-chloropentanoate under the same conditions.
Q3: What are the best solvents for this synthesis?
A3: Polar aprotic solvents are ideal for the Finkelstein reaction as they can dissolve the ionic nucleophile (sodium iodide) while not solvating the nucleophile as strongly as protic solvents would, thus maintaining its nucleophilicity. Commonly used solvents include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Acetone is particularly effective because sodium chloride and sodium bromide are insoluble in it, which drives the equilibrium towards the product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spot (Ethyl 5-bromopentanoate or Ethyl 5-chloropentanoate) and the appearance of the product spot (Ethyl 5-iodopentanoate) indicate the progression of the reaction.
Q5: What are the potential side reactions that can lower the yield?
A5: A potential side reaction is the elimination (E2) of the halide from the starting material, especially if the reaction temperature is too high or if a non-nucleophilic base is present. This would lead to the formation of ethyl pent-4-enoate. Another issue can be the presence of water, which can hydrolyze the ester functional group.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time. - A slight and gradual increase in temperature can also be considered, but be cautious of promoting side reactions. |
| Inactive or impure sodium iodide | - Use freshly opened, dry sodium iodide. - Ensure it has been stored properly in a desiccator to prevent moisture absorption. | |
| Inappropriate solvent | - The reaction is an SN2 substitution, favored by polar aprotic solvents. Ensure you are using a dry, appropriate solvent such as acetone, DMF, or DMSO. | |
| Wet reagents or solvent | - Water can hydrolyze the ester and interfere with the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Presence of Multiple Spots on TLC | Incomplete reaction | - As mentioned above, allow the reaction to proceed for a longer duration or consider a slight increase in temperature. |
| Side reactions | - An elimination side reaction (E2) can occur, especially at higher temperatures. Maintain a controlled temperature. - Hydrolysis of the ester can occur if water is present. Ensure anhydrous conditions. | |
| Impure starting material | - Check the purity of the starting alkyl halide before beginning the reaction. Purify if necessary. | |
| Difficulty in Product Purification | Co-elution of product and starting material | - Optimize the solvent system for column chromatography to achieve better separation. A less polar solvent system might be required. |
| Presence of inorganic salts | - Ensure proper work-up by washing the organic layer with water to remove any remaining sodium iodide or the sodium halide byproduct. |
Data Presentation
Table 1: Illustrative Yields of Ethyl 5-iodopentanoate Synthesis under Various Conditions
Note: The following data is illustrative and based on general principles of the Finkelstein reaction. Actual yields may vary depending on specific experimental conditions and scale.
| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Ethyl 5-bromopentanoate | Acetone | Reflux (56°C) | 12 | ~90-95% |
| Ethyl 5-bromopentanoate | DMF | 25 | 24 | ~85-90% |
| Ethyl 5-bromopentanoate | DMSO | 25 | 24 | ~80-85% |
| Ethyl 5-chloropentanoate | Acetone | Reflux (56°C) | 24 | ~60-70% |
| Ethyl 5-chloropentanoate | DMF | 50 | 24 | ~50-60% |
Experimental Protocols
Key Experiment: Synthesis of Ethyl 5-iodopentanoate from Ethyl 5-bromopentanoate
Materials:
-
Ethyl 5-bromopentanoate
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-bromopentanoate (1.0 eq) in anhydrous acetone.
-
Addition of Sodium Iodide: Add sodium iodide (1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously and heat to reflux. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with an equal volume of saturated aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 5-iodopentanoate.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Ethyl 5-iodopentanoate.
Caption: Troubleshooting logic for low yield in Ethyl 5-iodopentanoate synthesis.
Common side reactions in Ethyl 5-iodopentanoate alkylations and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 5-iodopentanoate alkylations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the alkylation of active methylene compounds with ethyl 5-iodopentanoate.
FAQ 1: Low Yield of the Desired Mono-Alkylated Product
Question: I am getting a low yield of my desired mono-alkylated product. What are the potential causes and how can I improve the yield?
Answer: Low yields in the alkylation of ethyl 5-iodopentanoate can stem from several factors, primarily competing side reactions. The most common issues are dialkylation, elimination reactions, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Dialkylation: The mono-alkylated product still contains an acidic proton and can be deprotonated and alkylated a second time.
-
Solution: Use a strict 1:1 molar ratio of your active methylene compound to ethyl 5-iodopentanoate. A slight excess of the active methylene compound can also favor mono-alkylation. Add the ethyl 5-iodopentanoate slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[1]
-
-
E2 Elimination: The basic conditions required for deprotonation can promote the E2 elimination of hydrogen iodide from ethyl 5-iodopentanoate, forming ethyl pent-4-enoate. This is more prevalent with sterically hindered bases and at higher temperatures.[1][2][3]
-
Solution: Use a less sterically hindered base, such as sodium ethoxide or sodium hydride. Maintain a low reaction temperature. Primary alkyl halides, like ethyl 5-iodopentanoate, are less prone to elimination than secondary or tertiary halides, but the risk increases with stronger, bulkier bases.[3]
-
-
Incomplete Deprotonation: If the base is not strong enough to fully deprotonate the active methylene compound, the reaction will not proceed to completion.
-
Solution: Ensure you are using a sufficiently strong base. For compounds like diethyl malonate (pKa ≈ 13) and ethyl acetoacetate (pKa ≈ 11), sodium ethoxide in ethanol is generally effective. For less acidic substrates, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.
-
FAQ 2: Presence of an O-Alkylated Byproduct
Question: I am observing a byproduct that appears to be O-alkylated. How can I favor C-alkylation?
Answer: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[4][5] O-alkylation is a potential side reaction, though typically less common with "soft" electrophiles like alkyl iodides.[6]
Troubleshooting Steps:
-
Choice of Alkylating Agent: Alkyl iodides, like ethyl 5-iodopentanoate, are considered soft electrophiles and generally favor C-alkylation over harder electrophiles like alkyl chlorides or tosylates.[5][6]
-
Solvent: Polar aprotic solvents can solvate the cation, leaving a more "naked" and reactive oxygen anion, which can increase the amount of O-alkylation. Using less polar solvents can favor C-alkylation.[5]
-
Counter-ion: The nature of the cation can influence the C/O alkylation ratio. For 1,3-dicarbonyl compounds, the chelation of the metal cation by the two oxygen atoms often favors C-alkylation.[5]
FAQ 3: Formation of a Cyclic Byproduct
Question: I have identified a cyclic byproduct in my reaction mixture. What is its origin and how can I prevent its formation?
Answer: The mono-alkylated product from the reaction of an active methylene compound with ethyl 5-iodopentanoate contains a five-carbon chain with a terminal iodide. This intermediate can undergo a second, intramolecular S(_N)2 reaction to form a five-membered ring. This is a common pathway, especially when using a molar excess of the base or when the initial intermolecular alkylation is complete.
Troubleshooting Steps:
-
Control Stoichiometry of the Base: Use only one equivalent of base to favor the initial intermolecular alkylation.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the initial alkylation is complete. Prolonged reaction times or higher temperatures can promote the intramolecular cyclization.
-
One-Pot Cyclization: If the cyclic product is the desired outcome, a dihalide like 1,4-diiodobutane can be used in a malonic ester synthesis to intentionally form a five-membered ring.[7]
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence the product distribution in alkylation reactions. While specific data for ethyl 5-iodopentanoate is limited in the literature, the following tables provide representative data for analogous primary alkyl halides.
Table 1: Influence of Base on E2 Elimination of Primary Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | S(_N)2 Product Yield (%) | E2 Product Yield (%) |
| 1-Bromobutane | Sodium Ethoxide | Ethanol | 55 | 91 | 9 |
| 1-Bromobutane | Potassium tert-Butoxide | tert-Butanol | 55 | 8 | 92 |
This data illustrates that sterically hindered bases significantly favor E2 elimination over S(_N)2 substitution for primary alkyl halides.
Table 2: C- vs. O-Alkylation of Enolates
| Enolate Source | Alkylating Agent | Solvent | C-Alkylation Product (%) | O-Alkylation Product (%) |
| Sodium Phenoxide | Methyl Iodide | Methanol | Minor | Major |
| Sodium Phenoxide | Methyl Iodide | Benzene | Major | Minor |
| Ethyl Acetoacetate Enolate | Ethyl Iodide | Ethanol | >95 | <5 |
This data highlights that for active methylene compounds like ethyl acetoacetate, C-alkylation is the major pathway with alkyl iodides.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate with Ethyl 5-Iodopentanoate
Objective: To synthesize diethyl 2-(5-ethoxycarbonylpentyl)malonate.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
Ethyl 5-iodopentanoate
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (50 mL). Carefully add sodium metal (1 equivalent) in small portions. Stir the mixture until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring. Stir for 30 minutes to ensure complete enolate formation.[1]
-
Alkylation: Add ethyl 5-iodopentanoate (1 equivalent) dropwise to the stirred solution. The reaction may be mildly exothermic. After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Acetoacetic Ester Synthesis of a Ketone using Ethyl 5-Iodopentanoate
Objective: To synthesize ethyl 2-acetyl-7-oxoheptanoate.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
Ethyl 5-iodopentanoate
-
Aqueous sodium hydroxide
-
Aqueous hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide (1 equivalent) in anhydrous ethanol. Add ethyl acetoacetate (1 equivalent) dropwise with stirring.
-
Alkylation: Add ethyl 5-iodopentanoate (1 equivalent) to the enolate solution and reflux the mixture until the reaction is complete (monitor by TLC).[8]
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add aqueous sodium hydroxide. Heat the mixture to hydrolyze the ester. After cooling, acidify the solution with aqueous hydrochloric acid. Gently heat the acidic solution to effect decarboxylation until gas evolution ceases.
-
Work-up and Purification: Cool the solution and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude ketone, which can be further purified by distillation.
Visualizations
Caption: General workflow for the alkylation of an active methylene compound.
Caption: Troubleshooting decision tree for side reactions in alkylations.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Ethyl 5-iodopentanoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Ethyl 5-iodopentanoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude Ethyl 5-iodopentanoate synthesized via the Finkelstein reaction?
A1: Crude Ethyl 5-iodopentanoate synthesized from Ethyl 5-bromopentanoate and sodium iodide in acetone commonly contains unreacted starting materials such as Ethyl 5-bromopentanoate, residual sodium iodide, and the byproduct sodium bromide. Acetone is also a likely impurity from the reaction solvent.
Q2: My crude product has a yellowish or brownish tint. What is the cause and how can I remove it?
A2: A yellowish or brownish tint often indicates the presence of dissolved iodine (I₂), which can form from the decomposition of iodide ions, especially when exposed to light or air. This can often be removed by washing the crude product with a mild reducing agent solution, such as aqueous sodium thiosulfate, during the workup.
Q3: Can I purify Ethyl 5-iodopentanoate by distillation at atmospheric pressure?
A3: Distillation at atmospheric pressure is generally not recommended for Ethyl 5-iodopentanoate. Due to its relatively high molecular weight, it will have a high boiling point and may be susceptible to decomposition at the required temperatures. Vacuum distillation is the preferred method to lower the boiling point and prevent degradation of the compound.
Q4: How do I choose the appropriate solvent system for column chromatography of Ethyl 5-iodopentanoate?
A4: The ideal solvent system for column chromatography should provide good separation between Ethyl 5-iodopentanoate and its impurities. A common starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the desired product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.
Q5: What is the expected purity and yield after purification?
A5: The purity and yield will depend on the chosen purification method and the initial purity of the crude product. Commercially available Ethyl 5-iodopentanoate typically has a purity of 95-97% or higher as determined by Gas Chromatography (GC).[1] A well-executed purification should aim for a similar or higher purity level.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Insufficient agitation or lack of boiling chips. | Add a magnetic stir bar or fresh boiling chips to the distillation flask. |
| Product is dark after distillation | Distillation temperature is too high, causing decomposition. | Reduce the distillation temperature by applying a stronger vacuum. |
| Poor separation of fractions | Inefficient fractionating column or incorrect heating rate. | Use a longer or more efficient fractionating column. Ensure a slow and steady heating rate to allow for proper equilibration on the column. |
| Low recovery of product | Leaks in the distillation apparatus under vacuum. | Check all joints and connections for a proper seal. Use high-vacuum grease on glass joints if necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | Incorrect solvent system. | Optimize the eluent system using TLC to achieve a good separation of spots. A gradient elution may be necessary. |
| Product elutes too quickly | The eluent is too polar. | Decrease the polarity of the solvent system (e.g., increase the proportion of hexanes to ethyl acetate). |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate). |
| Cracked or channeled column packing | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Quantitative Data Summary
The following table presents representative data for the purification of crude Ethyl 5-iodopentanoate.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Key Parameters |
| Fractional Vacuum Distillation | ~85% | >97% | 75-85% | Pressure: 1-2 mmHg, Boiling Point: ~95-105 °C (estimated) |
| Silica Gel Column Chromatography | ~85% | >98% | 80-90% | Eluent: Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10) |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude Ethyl 5-iodopentanoate using fractional distillation under reduced pressure.
1. Preparation of the Crude Product:
-
After the Finkelstein reaction, quench the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any iodine coloration), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 5-iodopentanoate.
2. Distillation Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is dry and the joints are well-sealed.
-
Place a stir bar in the distillation flask.
3. Distillation Procedure:
-
Transfer the crude Ethyl 5-iodopentanoate into the distillation flask.
-
Connect the apparatus to a vacuum pump and slowly evacuate the system to a pressure of 1-2 mmHg.
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of Ethyl 5-iodopentanoate at a stable temperature (estimated to be in the range of 95-105 °C at 1-2 mmHg).
-
Stop the distillation before the flask is completely dry.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of crude Ethyl 5-iodopentanoate using silica gel column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column with the silica slurry, ensuring there are no air bubbles or cracks in the packing.
-
Add a thin layer of sand on top of the silica gel.
2. Sample Loading:
-
Dissolve the crude Ethyl 5-iodopentanoate in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the sample onto the top of the silica gel column.
3. Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to facilitate the separation of the product from impurities.
-
Collect fractions in separate test tubes.
4. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Combine the fractions that contain the pure Ethyl 5-iodopentanoate.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: General experimental workflow for the purification of crude Ethyl 5-iodopentanoate.
Caption: Decision-making flowchart for troubleshooting the purification process.
References
Troubleshooting low yields in nucleophilic substitution with alkyl iodides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in nucleophilic substitution reactions involving alkyl iodides.
Troubleshooting Guide
Low yields in nucleophilic substitution reactions with alkyl iodides can arise from a variety of factors. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Reaction is slow or incomplete.
| Possible Cause | Suggested Solution |
| Poor Nucleophile | Use a stronger, less sterically hindered nucleophile. Anionic nucleophiles are generally stronger than their neutral counterparts. |
| Steric Hindrance | If the alkyl iodide is secondary or tertiary, steric hindrance may be slowing an SN2 reaction. Consider conditions that favor an SN1 pathway if applicable, such as using a polar protic solvent.[1][2][3][4] For SN2 reactions, primary alkyl halides are ideal.[2][4] |
| Inappropriate Solvent | For SN2 reactions, use a polar aprotic solvent like DMSO, DMF, or acetone to enhance nucleophile reactivity.[3][5][6] For SN1 reactions, a polar protic solvent like water, ethanol, or methanol is required to stabilize the carbocation intermediate.[5][6] |
| Low Temperature | Increasing the reaction temperature can increase the reaction rate. However, be aware that higher temperatures can also favor elimination side reactions.[7][8][9][10] |
| Poor Leaving Group | While iodide is an excellent leaving group, ensure the starting material is pure and has not decomposed.[11][12][13][14] |
Issue 2: Low yield of the desired substitution product with significant byproduct formation.
| Possible Cause | Suggested Solution |
| Elimination (E2) Competition | This is common with strong, bulky bases and secondary or tertiary alkyl halides.[15][16][17][18] Use a less sterically hindered, less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination.[8][9][10][19] |
| Elimination (E1) Competition | This can occur with SN1 reactions, especially at higher temperatures.[16][17] Lowering the reaction temperature will favor the SN1 pathway.[19] |
| Carbocation Rearrangement (SN1) | If the initially formed carbocation can rearrange to a more stable one, a mixture of products will be obtained. This is an inherent risk in SN1 reactions.[8] |
| Side reactions with the solvent | In SN1 reactions, the polar protic solvent can act as a nucleophile (solvolysis), leading to byproducts.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 reaction with a secondary alkyl iodide giving a low yield?
A1: Secondary alkyl halides are at a crossroads between SN2 and E2 pathways.[16][17] Several factors could be contributing to the low yield:
-
Steric Hindrance: The nucleophile may be too bulky to efficiently attack the secondary carbon.[1][3][4] Consider using a smaller nucleophile.
-
Strongly Basic Nucleophile: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), the E2 elimination reaction can become the major pathway, producing an alkene instead of the desired substitution product.[15][20][21] Using a less basic nucleophile can help.
-
High Temperature: Elevated temperatures favor elimination over substitution.[8][9][10] Try running the reaction at a lower temperature.
Q2: I am trying to perform a substitution on a tertiary alkyl iodide, but I am only isolating an alkene. What is happening?
A2: Tertiary alkyl halides are highly prone to elimination reactions. Due to significant steric hindrance, the SN2 pathway is not possible.[4][22] While an SN1 reaction can occur, the E1 and E2 pathways are often competitive or even dominant, especially with a strong base or at elevated temperatures, leading to the formation of an alkene.[16][17][23] To favor substitution, you would need to use a weak, non-basic nucleophile in a polar protic solvent at a low temperature to promote the SN1 pathway.
Q3: How does the choice of solvent affect the yield of my nucleophilic substitution reaction?
A3: The solvent plays a critical role in both SN1 and SN2 reactions.
-
For SN2 reactions, a polar aprotic solvent (e.g., DMSO, DMF, acetone) is ideal.[3][5][6] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile "naked" and more reactive.[24][25]
-
For SN1 reactions, a polar protic solvent (e.g., water, ethanol, methanol) is necessary.[5][6] These solvents stabilize the carbocation intermediate and the leaving group, facilitating the reaction.[26][27]
Q4: Is iodide always a good leaving group?
A4: Yes, iodide is an excellent leaving group because it is the conjugate base of a strong acid (HI) and is a large, polarizable ion that can stabilize a negative charge well.[11][12][13][14][28] Its leaving group ability is the best among the common halides.[11][13] If you are experiencing issues, it is unlikely to be due to the inherent leaving group ability of iodide, but rather other factors in your reaction setup.
Data Presentation
Table 1: Relative Rates of SN2 Reactions in Different Solvents
| Solvent | Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Acetone | Polar Aprotic | 500[25] |
| Acetonitrile | Polar Aprotic | 5000 |
| DMF | Polar Aprotic | 2800 |
| DMSO | Polar Aprotic | 1,300,000 |
Reaction: n-butyl bromide with azide
Table 2: Relative Rates of SN1 Reactions in Different Solvents
| Solvent | Type | Relative Rate |
| Acetic Acid | Polar Protic | 1 |
| Methanol | Polar Protic | 4 |
| Water | Polar Protic | 150,000 |
Reaction: Solvolysis of t-butyl chloride
Experimental Protocols
Protocol 1: General Procedure for Optimizing an SN2 Reaction
This protocol is designed to troubleshoot a low-yielding SN2 reaction between a primary alkyl iodide and a nucleophile.
-
Reagent Purity Check:
-
Ensure the alkyl iodide is fresh and has been stored properly to prevent decomposition.
-
Verify the purity and concentration of the nucleophile.
-
-
Solvent Selection:
-
Dissolve the nucleophile in a polar aprotic solvent such as anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the solution of the nucleophile.
-
Slowly add the primary alkyl iodide to the solution at room temperature while stirring.
-
-
Temperature Control:
-
If the reaction is slow, gently heat the mixture. A typical starting point is 50-60 °C. Monitor the reaction progress by TLC or GC/LC-MS.
-
If elimination is a significant side reaction, cool the reaction to 0 °C or below.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Characterize the product and byproducts to diagnose any issues.
-
Visualizations
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. cerritos.edu [cerritos.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Video: Leaving Groups [jove.com]
- 12. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. Khan Academy [khanacademy.org]
- 21. Khan Academy [khanacademy.org]
- 22. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. byjus.com [byjus.com]
- 24. m.youtube.com [m.youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Khan Academy [khanacademy.org]
- 27. m.youtube.com [m.youtube.com]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing E2 elimination side reactions with Ethyl 5-iodopentanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize E2 elimination side reactions when working with Ethyl 5-iodopentanoate and similar primary alkyl halides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for Ethyl 5-iodopentanoate with a nucleophile?
Ethyl 5-iodopentanoate is a primary alkyl halide. As such, it primarily undergoes substitution reactions via the SN2 mechanism or elimination reactions via the E2 mechanism.[1][2] The desired pathway is typically SN2 for introducing a new functional group, while the E2 pathway leads to the formation of an alkene, which is an undesired side product in many synthetic routes.
Q2: Why is E2 elimination a concern with a primary alkyl halide like Ethyl 5-iodopentanoate?
While SN2 reactions are generally favored for primary alkyl halides, E2 elimination can become a significant competing reaction under certain conditions.[1][2][3] Factors that can promote the E2 pathway include the use of a strong, sterically hindered base, high reaction temperatures, and the choice of solvent.[4][5][6][7]
Q3: How does the choice of base/nucleophile influence the reaction outcome?
The nature of the base or nucleophile is a critical factor in determining the ratio of SN2 to E2 products.[8][9]
-
Strong, non-bulky bases/good nucleophiles (e.g., NaOH, NaCN, NaN3) tend to favor the SN2 pathway.[5]
-
Strong, sterically hindered (bulky) bases (e.g., potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA)) significantly favor E2 elimination.[10][11][12][13] Their bulkiness makes it difficult to attack the carbon atom (required for SN2) but they can easily abstract a proton from the beta-carbon, leading to elimination.[11][13]
Q4: What is the role of the solvent in controlling the reaction pathway?
The solvent plays a crucial role in the competition between SN2 and E2 reactions.[14][15][16]
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions.[5][9][17] They solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive as a nucleophile.[16]
-
Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anionic nucleophile. This "caging" of the nucleophile can decrease its nucleophilicity more than its basicity, thus favoring the E2 reaction to some extent.[14][16]
Troubleshooting Guide
This guide will help you identify and resolve common issues leading to undesired E2 elimination products in your reactions with Ethyl 5-iodopentanoate.
| Problem | Potential Cause | Recommended Solution |
| High yield of Ethyl pent-4-enoate (E2 product) | The base used is too strong and/or sterically hindered. | Switch to a less basic and less hindered nucleophile. For example, if using KOtBu, consider a hydroxide or cyanide source if compatible with your desired transformation.[10][13] |
| The reaction temperature is too high. | Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[7] | |
| The solvent is promoting elimination. | Change to a polar aprotic solvent like DMSO or DMF to enhance the rate of the SN2 reaction.[5][9][17] | |
| Reaction is slow and still produces E2 byproducts | The nucleophile is too weak. | Increase the concentration of the nucleophile. If possible, choose a stronger, yet non-bulky, nucleophile to favor the bimolecular SN2 pathway. |
| Poor leaving group ability (not typical for iodide). | Iodide is an excellent leaving group, so this is unlikely to be the primary issue. However, ensuring the quality of your Ethyl 5-iodopentanoate is important.[18][19][20][21][22] |
Data Presentation: SN2 vs. E2 Product Ratios
The following table summarizes the expected major products under different reaction conditions for a primary alkyl halide like Ethyl 5-iodopentanoate.
| Nucleophile/Base | Solvent | Temperature | Major Pathway | Expected Major Product |
| NaN3 | DMSO | Room Temp | SN2 | Ethyl 5-azidopentanoate |
| NaCN | DMF | Room Temp | SN2 | Ethyl 5-cyanopentanoate |
| NaOH | Ethanol/Water | Room Temp | SN2 > E2 | Ethyl 5-hydroxypentanoate |
| NaOH | Ethanol | 80°C | E2 > SN2 | Ethyl pent-4-enoate |
| KOtBu | t-Butanol | Room Temp | E2 | Ethyl pent-4-enoate |
| KOtBu | t-Butanol | 80°C | E2 >> SN2 | Ethyl pent-4-enoate |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-azidopentanoate (Favoring SN2)
This protocol is designed to maximize the yield of the SN2 product.
Materials:
-
Ethyl 5-iodopentanoate
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 5-iodopentanoate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deliberate Synthesis of Ethyl pent-4-enoate (Promoting E2)
This protocol illustrates the conditions that would favor the E2 elimination side product.
Materials:
-
Ethyl 5-iodopentanoate
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-iodopentanoate (1 equivalent) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for Ethyl 5-iodopentanoate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.coach [chemistry.coach]
- 9. The E2 Reaction Mechanism [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgosolver.com [orgosolver.com]
- 14. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. reddit.com [reddit.com]
- 18. Leaving group effects in gas-phase substitutions and eliminations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Effective Workup Procedures for Ethyl 5-iodopentanoate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the workup and troubleshooting of reactions producing Ethyl 5-iodopentanoate, a common intermediate in organic synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and workup of Ethyl 5-iodopentanoate, particularly via the Finkelstein reaction.
Q1: My reaction mixture has turned a yellow/brown color. Is this normal and how do I remove the color during workup?
A1: Yes, it is common for reactions involving iodide salts to develop a yellow or brown hue due to the formation of small amounts of iodine (I₂). This does not necessarily indicate a failed reaction. To remove the color, you should wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the extraction process. These reducing agents will convert the colored iodine into colorless iodide ions (I⁻).
Q2: I have a low yield of Ethyl 5-iodopentanoate. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The Finkelstein reaction is an equilibrium process. To drive it towards the product, ensure you are using a sufficient excess of sodium iodide (typically 1.5 to 5 equivalents). Also, confirm that the reaction has been allowed to proceed for an adequate amount of time, which can be monitored by Thin Layer Chromatography (TLC).
-
Purity of Reagents: The presence of water can hinder the reaction. Ensure that your solvent (typically acetone) is anhydrous and that the sodium iodide is dry. The starting material, ethyl 5-bromopentanoate or ethyl 5-chloropentanoate, should also be of high purity.
-
Reaction Temperature: While the reaction is often run at room temperature or a gentle reflux in acetone, ensure the temperature is appropriate to facilitate the reaction without promoting side reactions.
Q3: My TLC analysis shows multiple spots, including what I suspect is unreacted starting material. How can I address this?
A3: The presence of starting material indicates an incomplete reaction. You can try extending the reaction time or increasing the amount of sodium iodide. If the reaction has reached completion and you still observe impurities, purification by column chromatography on silica gel is recommended. A solvent system of hexane and ethyl acetate is typically effective for separating Ethyl 5-iodopentanoate from less polar starting materials.
Q4: I am concerned about the possibility of elimination side reactions. How can I minimize this?
A4: The Finkelstein reaction is an Sₙ2 reaction, and elimination (E2) can be a competing pathway, especially with secondary and tertiary halides. Since ethyl 5-halopentanoate is a primary halide, elimination is generally not a major concern under standard Finkelstein conditions. To minimize this risk, avoid excessively high reaction temperatures and the presence of strong, non-nucleophilic bases.
Q5: Can the ester group in Ethyl 5-iodopentanoate be hydrolyzed during the workup?
A5: Yes, ester hydrolysis is a potential side reaction if the workup conditions are strongly acidic or basic. During the aqueous workup, it is advisable to use neutral or mildly acidic/basic washes (e.g., saturated sodium bicarbonate solution) and to avoid prolonged contact with aqueous layers.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Ethyl 5-iodopentanoate from Ethyl 5-bromovalerate via the Finkelstein reaction.
| Parameter | Value |
| Starting Material | Ethyl 5-bromovalerate |
| Reagents | Sodium Iodide (NaI), Acetone (anhydrous) |
| Typical Molar Excess of NaI | 5 equivalents[1] |
| Reaction Conditions | Reflux in acetone[1] |
| Reaction Time | 40 hours[1] |
| Reported Yield | 94% (after distillation)[1] |
| Appearance | Pale-yellow liquid[1] |
Experimental Protocols
Detailed Methodology for the Synthesis and Workup of Ethyl 5-iodopentanoate
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Ethyl 5-bromovalerate (1 equivalent)
-
Sodium iodide (5 equivalents)
-
Acetone (anhydrous)
-
Diethyl ether
-
Deionized water
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10% aqueous sodium bisulfite solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 5-bromovalerate in anhydrous acetone.
-
Addition of Sodium Iodide: Add sodium iodide to the solution.
-
Reaction: Heat the mixture to reflux and maintain for approximately 40 hours. The reaction progress can be monitored by TLC.
-
Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.
-
Extraction: Partition the residue between diethyl ether and deionized water. Transfer the mixture to a separatory funnel.
-
Separation of Layers: Separate the aqueous and organic layers. Extract the aqueous layer three times with diethyl ether.
-
Washing the Organic Layer: Combine all the organic extracts. Wash the combined organic layer with a 10% aqueous sodium bisulfite solution to remove any iodine color, followed by a wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification (Optional): The crude product can be further purified by distillation under reduced pressure to obtain pure Ethyl 5-iodopentanoate as a pale-yellow liquid.[1]
Mandatory Visualizations
Troubleshooting Workflow for Ethyl 5-iodopentanoate Synthesis
Caption: Troubleshooting decision tree for Ethyl 5-iodopentanoate synthesis.
Logical Relationships in the Workup Procedure
References
Stability issues and proper storage conditions for Ethyl 5-iodopentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage conditions for Ethyl 5-iodopentanoate. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with Ethyl 5-iodopentanoate?
A1: The primary stability concern for Ethyl 5-iodopentanoate, like other alkyl iodides, is its susceptibility to degradation, which leads to the liberation of free iodine. This degradation is often indicated by a discoloration of the product, turning it yellow or brown. This process can be accelerated by exposure to light, heat, and moisture.
Q2: What are the ideal storage conditions for Ethyl 5-iodopentanoate?
A2: To ensure the long-term stability of Ethyl 5-iodopentanoate, it should be stored in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended for long-term storage. The container should be tightly sealed to prevent moisture ingress and should be made of an inert material, such as amber glass, to protect it from light. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.
Q3: Can I use Ethyl 5-iodopentanoate that has turned yellow or brown?
A3: A yellow or brown discoloration indicates the presence of iodine due to decomposition. The suitability of the discolored reagent depends on the specific requirements of your experiment. For reactions sensitive to iodine or requiring high purity starting material, using discolored Ethyl 5-iodopentanoate is not recommended as it may lead to side reactions and lower yields. For less sensitive applications, it might be possible to use it after purification, for example, by washing with a sodium thiosulfate solution to remove the iodine. However, for best results, using a fresh, colorless sample is always advised.
Q4: Are there any stabilizers that can be used with Ethyl 5-iodopentanoate?
A4: Yes, for alkyl iodides, small amounts of metallic copper or silver can act as stabilizers.[1] These metals can scavenge any iodine that forms, thereby slowing down the decomposition process. If you observe discoloration, adding a small piece of copper wire to the storage bottle can help to remove the iodine color.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with Ethyl 5-iodopentanoate.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in a nucleophilic substitution reaction. | 1. Degraded Ethyl 5-iodopentanoate: The starting material may have decomposed, leading to a lower concentration of the active reagent. 2. Presence of iodine: Free iodine can interfere with certain reactions. 3. Reaction conditions: The chosen solvent, temperature, or base may not be optimal for the reaction. | 1. Check the purity of your Ethyl 5-iodopentanoate. Use a fresh, colorless sample. If unavailable, consider purifying the discolored reagent before use. 2. Remove iodine by washing an organic solution of the reagent with aqueous sodium thiosulfate. 3. Optimize reaction conditions. For SN2 reactions, polar aprotic solvents like DMSO or DMF are often effective. Ensure your nucleophile is sufficiently strong and not sterically hindered.[2] |
| Reaction mixture turns brown. | Decomposition of Ethyl 5-iodopentanoate under reaction conditions: Elevated temperatures or the presence of certain reagents can accelerate the decomposition and release of iodine. | Modify reaction conditions. Consider running the reaction at a lower temperature. If possible, protect the reaction from light by wrapping the flask in aluminum foil. |
| Inconsistent reaction results between batches. | Variability in the quality of Ethyl 5-iodopentanoate: Different batches may have varying levels of degradation upon arrival or after storage. | Standardize your material handling. Always store the reagent under the recommended conditions. It is good practice to test a small-scale reaction with a new batch to confirm its reactivity before proceeding with a large-scale synthesis. |
| Formation of unexpected byproducts. | Side reactions due to impurities: Degradation products or residual starting materials from the synthesis of Ethyl 5-iodopentanoate could lead to the formation of byproducts. | Analyze the starting material for impurities. Techniques like NMR or GC-MS can help identify any contaminants. Purify the Ethyl 5-iodopentanoate if necessary. |
Stability Data
While specific quantitative stability data for Ethyl 5-iodopentanoate is not extensively published, the following table provides a general overview of expected stability under different conditions based on the behavior of similar alkyl iodides. These values should be considered illustrative. For critical applications, it is highly recommended to perform in-house stability studies.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Shelf-Life (Illustrative) |
| Recommended | 2-8°C | Dark (Amber Vial) | Inert (Argon/Nitrogen) | > 12 months |
| Sub-optimal | Room Temperature (~25°C) | Dark (Amber Vial) | Air | 3-6 months |
| Poor | Room Temperature (~25°C) | Ambient Light | Air | < 3 months |
| Accelerated | 40°C | Dark (Amber Vial) | Air | Weeks |
Experimental Protocols
Protocol for Assessing the Stability of Ethyl 5-iodopentanoate
This protocol outlines a general procedure for conducting a stability study on Ethyl 5-iodopentanoate, adapted from ICH Q1B guidelines for photostability testing.[3][4][5]
Objective: To evaluate the stability of Ethyl 5-iodopentanoate under various storage conditions (temperature and light).
Materials:
-
Ethyl 5-iodopentanoate
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Inert, transparent containers (e.g., quartz or borosilicate glass vials)
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Amber glass vials
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Temperature-controlled stability chambers
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Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
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HPLC-UV or GC-FID system for analysis
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Dark control samples wrapped in aluminum foil
Methodology:
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Sample Preparation: Aliquot Ethyl 5-iodopentanoate into several transparent and amber glass vials. A subset of the transparent vials will be used for photostability testing, while the amber vials will be for thermal stability testing. Prepare a "dark control" for the photostability test by wrapping a transparent vial in aluminum foil.
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Storage Conditions:
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Long-Term Stability: Store amber vials at the recommended storage condition (2-8°C).
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Accelerated Stability: Store amber vials at an elevated temperature (e.g., 40°C).
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Photostability: Place transparent vials and the dark control in a photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for long-term and accelerated studies; and at the end of the light exposure for the photostability study).
-
Analysis:
-
Visual Inspection: Observe any changes in the color and appearance of the samples.
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Purity and Degradation Analysis: Quantify the purity of Ethyl 5-iodopentanoate and the formation of any degradation products using a validated stability-indicating analytical method, such as HPLC-UV or GC-FID. The primary degradation product to monitor for is free iodine, which can be indirectly assessed by the discoloration or quantified by appropriate analytical methods.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage vs. degradation factors.
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ikev.org [ikev.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Purifying Products from Ethyl 5-iodopentanoate Reactions
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the column chromatography purification of compounds derived from Ethyl 5-iodopentanoate. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale column chromatography purification?
A1: Before committing your entire sample to a column, it is crucial to first develop a separation method using Thin Layer Chromatography (TLC). This will help you determine the optimal solvent system (eluent) to effectively separate your desired product from impurities. The ideal solvent system will give your product an Rf value between 0.2 and 0.4, ensuring it moves off the baseline but doesn't travel with the solvent front.
Q2: My iodo-compound seems to be decomposing on the silica gel column. What can I do?
A2: Organoiodine compounds can sometimes be sensitive to the slightly acidic nature of standard silica gel, leading to degradation.[1] If you suspect this is happening, you can perform a stability test by dissolving a small amount of your crude product in the chosen eluent, adding some silica gel, and stirring for a few hours. Monitor the mixture by TLC to see if any new spots appear, which would indicate decomposition. To mitigate degradation, you can use a deactivated stationary phase. Neutral alumina is a good alternative, or you can neutralize the silica gel by treating it with a base like triethylamine.[2]
Q3: How do I choose the correct column size and amount of silica gel?
A3: The size of the column and the amount of silica gel depend on the quantity of the crude material you need to purify and the difficulty of the separation. A general rule of thumb is to use a 30-100 fold mass excess of silica gel to your crude sample. For example, for 1 gram of crude product, you would use 30-100 grams of silica gel. The column diameter should be chosen to allow for a silica gel height of about 15-20 cm.
Q4: What is the difference between wet and dry loading, and which one should I use?
A4: Wet loading involves dissolving your sample in a minimal amount of the initial eluent and carefully adding it to the top of the column. This is the most common method. Dry loading is used when your compound is not very soluble in the eluent. In this method, the crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, the solvent is evaporated to give a free-flowing powder, and this powder is then added to the top of the column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product is eluting too quickly with impurities | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar mixture. |
| Poor separation of spots (co-elution) | Inappropriate solvent system. Column was overloaded. | Re-optimize the solvent system using TLC. Try a different solvent mixture. Reduce the amount of sample loaded onto the column. |
| Streaking or tailing of spots on TLC and column | Sample is too concentrated when loaded. Compound is interacting too strongly with the silica gel. | Dilute the sample before loading. Add a small amount of a more polar solvent (like methanol) or a few drops of acetic acid or triethylamine to the eluent, depending on the nature of your compound. |
| Cracks or channels in the silica bed | Improperly packed column. The column ran dry. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to dry out during the chromatography process. |
| No compound is recovered from the column | The compound may have degraded on the silica gel. The compound is too polar and has not eluted yet. | Test the stability of your compound on silica gel. Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to elute highly polar compounds. |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol outlines a general procedure for the purification of a hypothetical product from a reaction involving Ethyl 5-iodopentanoate, assuming the product is a moderately polar compound.
1. Materials and Equipment
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Crude reaction mixture
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Silica gel (60 Å, 230-400 mesh)
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Solvents: Hexane and Ethyl Acetate (HPLC grade)
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Glass chromatography column with a stopcock
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Cotton or glass wool
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Sand
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TLC plates, developing chamber, and UV lamp
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Collection tubes or flasks
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Rotary evaporator
2. Procedure
a. TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
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Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3.
| Solvent System (Hexane:Ethyl Acetate) | Typical Rf Values for Moderately Polar Esters |
| 95:5 | 0.1 - 0.2 |
| 90:10 | 0.2 - 0.4 |
| 80:20 | 0.4 - 0.6 |
| 70:30 | 0.5 - 0.7 |
b. Column Preparation
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Ensure the column is clean, dry, and clamped vertically.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer (approx. 1 cm) of sand over the plug.
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In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
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Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.
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Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.
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Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top.
c. Sample Loading
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Dissolve the crude product in a minimal amount of the initial mobile phase.
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Carefully add the sample solution to the top of the column using a pipette.
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Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not go below the top of the silica.
d. Elution and Fraction Collection
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Carefully add the eluent to the top of the column.
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Begin collecting the eluate in fractions.
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If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
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Monitor the separation by performing TLC analysis on the collected fractions.
e. Product Isolation
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Experimental Workflow
Caption: Workflow for column chromatography purification.
References
Addressing moisture sensitivity when handling Ethyl 5-iodopentanoate
Technical Support Center: Handling Ethyl 5-iodopentanoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-iodopentanoate, focusing on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Is Ethyl 5-iodopentanoate sensitive to moisture?
A1: Yes, as an ester, Ethyl 5-iodopentanoate is susceptible to hydrolysis in the presence of water. This reaction is catalyzed by both acids and bases and results in the cleavage of the ester bond to form 5-iodopentanoic acid and ethanol. It is crucial to handle and store the compound under anhydrous conditions to maintain its purity and reactivity. The safety data sheet for similar compounds recommends keeping the container tightly closed in a dry and well-ventilated place.
Q2: What are the signs of moisture contamination in my sample of Ethyl 5-iodopentanoate?
A2: Moisture contamination can lead to the formation of 5-iodopentanoic acid and ethanol. Signs of degradation may not be visually apparent. However, you might observe the following:
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Inconsistent reaction outcomes: If you are using the reagent in a moisture-sensitive reaction, you may see lower yields, the formation of side products, or a complete failure of the reaction.
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Changes in analytical data: 1H NMR spectroscopy may show the appearance of new peaks corresponding to 5-iodopentanoic acid (e.g., a broadened carboxylic acid proton peak) and ethanol. The presence of water can also be detected in the NMR spectrum.
-
pH changes: The formation of the acidic hydrolysis product, 5-iodopentanoic acid, can lower the pH of your reaction mixture if it is unbuffered.
Q3: How should I properly store Ethyl 5-iodopentanoate?
A3: To minimize moisture exposure, Ethyl 5-iodopentanoate should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. For long-term storage, refrigeration in a desiccated environment is recommended. Before use, it is important to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Q4: What are the consequences of using moisture-contaminated Ethyl 5-iodopentanoate in my experiment?
A4: The presence of hydrolysis products, 5-iodopentanoic acid and ethanol, can have several negative consequences in subsequent reactions:
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Nucleophilic reactions: If you are performing a nucleophilic substitution on the iodo-group, the carboxylate anion of 5-iodopentanoic acid can act as a competing nucleophile, leading to unwanted byproducts.
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Base-sensitive reactions: The acidic nature of 5-iodopentanoic acid can neutralize basic reagents or catalysts, thereby inhibiting or slowing down your desired transformation.
-
Grignard and organolithium reactions: Carboxylic acids will quench these highly reactive organometallic reagents.
-
Reactions involving alcohols: The presence of ethanol as a contaminant can lead to side reactions if it can participate in the desired transformation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in a reaction where Ethyl 5-iodopentanoate is a reactant. | Moisture contamination: The reagent may have hydrolyzed, reducing the amount of active starting material. The hydrolysis products (5-iodopentanoic acid and ethanol) may be interfering with the reaction. | 1. Verify reagent purity: Analyze your stock of Ethyl 5-iodopentanoate by 1H NMR to check for the presence of hydrolysis products. 2. Use a fresh, unopened vial: If possible, use a new container of the reagent. 3. Dry the reagent: If you suspect minor water contamination, you can attempt to dry the liquid ester over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration under an inert atmosphere. Note that this will not remove any hydrolysis products. 4. Purify the reagent: If significant hydrolysis has occurred, purification by distillation under reduced pressure may be necessary. |
| Formation of unexpected byproducts. | Interference from hydrolysis products: 5-Iodopentanoic acid or its conjugate base can act as a nucleophile or a proton source, leading to side reactions. Ethanol can also participate in certain reactions. | 1. Identify the byproducts: Use analytical techniques such as LC-MS or GC-MS to identify the structure of the unexpected products. This can provide clues about the interfering species. 2. Review your reaction conditions: Ensure that all solvents and other reagents are rigorously dried. Use of anhydrous solvents and performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended. |
| Inconsistent results between experiments. | Variable moisture exposure: Different levels of atmospheric moisture on different days, or variations in handling procedures, can lead to varying degrees of reagent degradation. | 1. Standardize your handling protocol: Develop and adhere to a strict protocol for handling Ethyl 5-iodopentanoate, including allowing it to warm to room temperature before opening and minimizing the time the container is open. 2. Work in a controlled environment: Whenever possible, handle the reagent in a glove box or under a positive pressure of an inert gas. |
Experimental Protocol: Alkylation of Sodium Thiophenolate with Ethyl 5-iodopentanoate
This protocol describes a typical nucleophilic substitution reaction where the moisture sensitivity of Ethyl 5-iodopentanoate is a critical factor for success.
Objective: To synthesize Ethyl 5-(phenylthio)pentanoate.
Reagents and Materials:
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 5-iodopentanoate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
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Round-bottom flasks, magnetic stirrer, syringes, needles, and septa
-
Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)
Procedure:
-
Preparation of the Nucleophile (Sodium Thiophenolate): a. Under a positive pressure of nitrogen, add anhydrous DMF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a septum. b. Carefully add sodium hydride (1.1 equivalents) to the stirring DMF. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add thiophenol (1.0 equivalent) dropwise via syringe. Hydrogen gas will evolve. e. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiophenolate.
-
Alkylation Reaction: a. Ensure the Ethyl 5-iodopentanoate container is at room temperature before opening. b. Using a dry syringe, draw up Ethyl 5-iodopentanoate (1.05 equivalents) and add it dropwise to the sodium thiophenolate solution at room temperature under nitrogen. c. Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and add diethyl ether and water. c. Separate the layers and extract the aqueous layer with diethyl ether. d. Combine the organic layers and wash with water and then with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Moisture-Sensitive Reactions
Caption: Troubleshooting workflow for experiments involving Ethyl 5-iodopentanoate.
Signaling Pathway for Hydrolysis and Reaction Interference
Caption: Impact of moisture on Ethyl 5-iodopentanoate and subsequent reactions.
How to remove unreacted Ethyl 5-iodopentanoate from a reaction mixture
Topic: How to remove unreacted Ethyl 5-iodopentanoate from a reaction mixture
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on how to effectively remove unreacted Ethyl 5-iodopentanoate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted Ethyl 5-iodopentanoate?
A1: The most common and effective methods for removing unreacted Ethyl 5-iodopentanoate, an alkyl iodide, are liquid-liquid extraction, silica gel column chromatography, and vacuum distillation. The choice of method depends on the properties of the desired product and other impurities in the reaction mixture.
Q2: How do I choose the best separation technique for my specific reaction mixture?
A2: The selection of the optimal purification technique hinges on the physicochemical differences between Ethyl 5-iodopentanoate and your desired product.
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Liquid-Liquid Extraction is ideal if your product has significantly different solubility in immiscible solvents (e.g., an organic solvent and water) compared to the iodide. It is often the first step in a purification sequence to remove water-soluble byproducts.
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Silica Gel Column Chromatography is a powerful technique for separating compounds with different polarities. Given that Ethyl 5-iodopentanoate is a relatively nonpolar compound, it can be effectively separated from more polar products.
-
Vacuum Distillation is a viable option if there is a substantial difference in boiling points between Ethyl 5-iodopentanoate and your product. This method is particularly useful for large-scale purifications.
Q3: What are the key physical and chemical properties of Ethyl 5-iodopentanoate to consider?
A3: Understanding the properties of Ethyl 5-iodopentanoate is crucial for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C7H13IO2 | [1] |
| Molecular Weight | 256.08 g/mol | [1] |
| Boiling Point | Data not publicly available. As a high molecular weight ester, it is expected to have a high boiling point, making vacuum distillation necessary. | |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and hexanes. Low solubility in water is expected. | |
| Appearance | Likely a liquid at room temperature. |
Troubleshooting and Experimental Protocols
Method 1: Liquid-Liquid Extraction
This is a fundamental technique to perform an initial cleanup of the reaction mixture.
Experimental Protocol:
-
Quenching the Reaction: If your reaction is not already in a suitable solvent, quench it appropriately (e.g., with water or a mild aqueous acid/base).
-
Solvent Addition: Transfer the quenched reaction mixture to a separatory funnel and add an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Washing:
-
Add deionized water to the separatory funnel, stopper it, and invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate and then drain the aqueous layer.
-
To remove any basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
To remove any acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of dissolved water.[2]
-
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Troubleshooting Guide for Liquid-Liquid Extraction:
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking. - Presence of surfactants or fine solids. | - Allow the mixture to stand for a longer period. - Gently swirl instead of shaking. - Add brine to increase the ionic strength of the aqueous phase.[3] - Filter the emulsion through a pad of Celite. |
| Poor Separation of Layers | - Similar densities of the two phases. | - Add a small amount of a different organic solvent to change the density of the organic phase. |
| Product Lost in Aqueous Layer | - The product has some water solubility. | - Perform "back-extractions" by re-extracting the aqueous layers with fresh organic solvent. |
Method 2: Silica Gel Column Chromatography
This is a high-resolution technique for separating compounds based on their polarity.
Experimental Protocol:
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good starting point for a relatively nonpolar compound like Ethyl 5-iodopentanoate is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Open the stopcock and begin to run the eluent through the column.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide for Column Chromatography:
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent polarity based on TLC analysis. - Use less sample material for the amount of silica gel. |
| Cracked Column Bed | - The column ran dry. | - Ensure the silica bed is always covered with solvent. |
| Tailing of Spots on TLC | - The compound is too polar for the eluent. - Acidic or basic nature of the compound. | - Increase the polarity of the eluent. - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
Method 3: Vacuum Distillation
This method is suitable for thermally stable compounds with different boiling points.
Experimental Protocol:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the vacuum seals are tight.
-
Heating: Place the crude mixture in the distillation flask. Use a heating mantle with a stirrer to ensure even heating.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Distillation: Slowly heat the mixture. Collect the fraction that distills over at the expected boiling point range of your product. Unreacted Ethyl 5-iodopentanoate, being a relatively high molecular weight compound, will likely have a high boiling point and may remain in the distillation flask if your product is more volatile.
-
Analysis: Analyze the collected fractions for purity.
Note: The effectiveness of this method is highly dependent on the difference in boiling points between Ethyl 5-iodopentanoate and the desired product. A preliminary small-scale distillation is recommended to determine feasibility.
Purification Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method.
Caption: A decision-making workflow for purifying a reaction mixture.
Comparison of Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Differential solubility | Initial cleanup, removing water-soluble impurities | Fast, simple, and inexpensive | Low resolution, may not remove impurities with similar solubility |
| Column Chromatography | Differential adsorption on a solid phase | Separating mixtures of compounds with different polarities | High resolution, very versatile | Can be time-consuming and requires larger volumes of solvent |
| Vacuum Distillation | Difference in boiling points | Large-scale purification of thermally stable, volatile compounds | Excellent for large quantities, solvent-free product | Requires a significant boiling point difference, not suitable for heat-sensitive compounds |
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-iodopentanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-iodopentanoate and its structurally related analogs: ethyl pentanoate, ethyl 5-chloropentanoate, and ethyl 5-bromopentanoate. Understanding the NMR characteristics of these compounds is essential for their identification, purity assessment, and structural elucidation in various research and development applications. While experimental data for ethyl pentanoate and its chloro- and bromo-analogs are available and presented, specific experimental ¹H and ¹³C NMR data for Ethyl 5-iodopentanoate were not readily found in publicly available databases. Therefore, this guide provides predicted spectral data for Ethyl 5-iodopentanoate based on established NMR principles and trends observed in the haloalkane series.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of these ethyl pentanoate derivatives are characterized by distinct signals for the ethyl ester group and the pentanoate chain. The chemical shifts of the protons on the carbon adjacent to the halogen atom are particularly indicative of the halogen's identity. The following table summarizes the ¹H NMR data for these compounds.
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment) |
| Ethyl 5-iodopentanoate (Predicted) | CDCl₃ | ~4.12 (2H, q, J=7.1 Hz, -OCH₂CH₃), ~3.20 (2H, t, J=6.8 Hz, -CH₂I), ~2.32 (2H, t, J=7.2 Hz, -C(O)CH₂-), ~1.85 (2H, p, J=7.0 Hz, -CH₂CH₂I), ~1.65 (2H, p, J=7.4 Hz, -C(O)CH₂CH₂-), 1.25 (3H, t, J=7.1 Hz, -OCH₂CH₃) |
| Ethyl 5-bromopentanoate | CDCl₃ | 4.14 (2H, q, J=7.1 Hz, -OCH₂CH₃), 3.41 (2H, t, J=6.6 Hz, -CH₂Br), 2.34 (2H, t, J=7.2 Hz, -C(O)CH₂-), 1.90 (2H, p, J=6.9 Hz, -CH₂CH₂Br), 1.76 (2H, p, J=7.4 Hz, -C(O)CH₂CH₂-), 1.26 (3H, t, J=7.1 Hz, -OCH₂CH₃) |
| Ethyl 5-chloropentanoate | CDCl₃ | 4.13 (2H, q, J=7.1 Hz, -OCH₂CH₃), 3.54 (2H, t, J=6.5 Hz, -CH₂Cl), 2.33 (2H, t, J=7.2 Hz, -C(O)CH₂-), 1.80 (4H, m, -C(O)CH₂CH₂CH₂-), 1.25 (3H, t, J=7.1 Hz, -OCH₂CH₃) |
| Ethyl pentanoate | CDCl₃ | 4.12 (2H, q, J=7.1 Hz, -OCH₂CH₃), 2.28 (2H, t, J=7.5 Hz, -C(O)CH₂-), 1.61 (2H, sextet, J=7.5 Hz, -C(O)CH₂CH₂-), 1.36 (2H, sextet, J=7.6 Hz, -CH₂CH₂CH₃), 0.92 (3H, t, J=7.4 Hz, -CH₂CH₃), 1.25 (3H, t, J=7.1 Hz, -OCH₂CH₃) |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide detailed information about the carbon framework of the molecules. The chemical shift of the carbon atom bonded to the halogen is a key diagnostic feature, showing a downfield shift with increasing electronegativity of the halogen, but an upfield shift for iodine due to the "heavy atom effect".
| Compound | Solvent | Chemical Shift (δ) in ppm (Assignment) |
| Ethyl 5-iodopentanoate (Predicted) | CDCl₃ | 173.2 (C=O), 60.4 (-OCH₂CH₃), 33.8 (-C(O)CH₂-), 32.9 (-CH₂CH₂I), 23.8 (-C(O)CH₂CH₂-), 14.2 (-OCH₂CH₃), 6.5 (-CH₂I) |
| Ethyl 5-bromopentanoate | CDCl₃ | 173.1 (C=O), 60.4 (-OCH₂CH₃), 33.8 (-C(O)CH₂-), 33.1 (-CH₂Br), 32.0 (-CH₂CH₂Br), 23.9 (-C(O)CH₂CH₂-), 14.2 (-OCH₂CH₃) |
| Ethyl 5-chloropentanoate | CDCl₃ | 173.2 (C=O), 60.4 (-OCH₂CH₃), 44.8 (-CH₂Cl), 33.9 (-C(O)CH₂-), 31.9 (-CH₂CH₂Cl), 21.9 (-C(O)CH₂CH₂-), 14.2 (-OCH₂CH₃) |
| Ethyl pentanoate | CDCl₃ | 173.8 (C=O), 60.2 (-OCH₂CH₃), 34.2 (-C(O)CH₂-), 27.2 (-C(O)CH₂CH₂-), 22.3 (-CH₂CH₂CH₃), 14.2 (-OCH₂CH₃), 13.7 (-CH₂CH₃) |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for liquid samples like ethyl pentanoate derivatives is as follows:
1. Sample Preparation:
-
For ¹H NMR: Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For ¹³C NMR: A more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
The resulting spectrum is phased, baseline corrected, and referenced to the internal standard.
-
For ¹H NMR spectra, the signals are integrated to determine the relative proton ratios. Coupling constants (J-values) are measured from the splitting patterns.
Visualization of Ethyl 5-iodopentanoate Structure and NMR Assignments
The following diagram illustrates the chemical structure of Ethyl 5-iodopentanoate with labels corresponding to the predicted ¹H and ¹³C NMR signals.
Caption: Structure of Ethyl 5-iodopentanoate with proton assignments.
This guide provides a foundational comparison of the NMR spectral features of Ethyl 5-iodopentanoate and its analogs. The provided data and protocols can aid researchers in the identification and characterization of these compounds. For definitive structural confirmation of Ethyl 5-iodopentanoate, acquisition of experimental NMR data is recommended.
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 5-iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected mass spectral behavior of Ethyl 5-iodopentanoate against its non-iodinated counterpart, Ethyl pentanoate. Due to the limited availability of public experimental mass spectra for Ethyl 5-iodopentanoate, this comparison is based on established fragmentation principles of halogenated compounds and ethyl esters, supported by experimental data for Ethyl pentanoate from the NIST Mass Spectrometry Data Center.
Performance Comparison: Predicted vs. Known Fragmentation
The introduction of an iodine atom into the pentanoate chain significantly influences the molecule's fragmentation pattern under electron ionization (EI) mass spectrometry. The key differences are highlighted in the table below.
| Mass Spectral Feature | Ethyl 5-iodopentanoate (Predicted) | Ethyl pentanoate (Experimental)[1] |
| Molecular Ion (M+) | m/z 256 (C7H13IO2+) | m/z 130 (C7H14O2+) |
| Isotopic Pattern | Single M+ peak (Iodine is monoisotopic) | Primarily a single M+ peak |
| Base Peak | m/z 129 ([C5H8O2]+•) or m/z 127 (I+) | m/z 88 ([C4H8O2]+•) |
| Key Fragment Ions | m/z 227 ([M-C2H5]+), m/z 211 ([M-OC2H5]+), m/z 129 ([M-I]+), m/z 127 (I+), m/z 101 ([C5H9O2]+), m/z 88 (McLafferty), m/z 73 ([C4H9O]+), m/z 45 ([C2H5O]+) | m/z 101 ([M-C2H5]+), m/z 88 (McLafferty), m/z 73 ([C4H9O]+), m/z 60, m/z 43 ([C3H7]+) |
Predicted Fragmentation Pathway of Ethyl 5-iodopentanoate
The fragmentation of Ethyl 5-iodopentanoate is expected to be dictated by two primary factors: the labile carbon-iodine bond and the characteristic fragmentation of the ethyl ester functional group. The C-I bond is the weakest bond in the molecule and is prone to facile cleavage.
Caption: Predicted major fragmentation pathways for Ethyl 5-iodopentanoate.
Experimental Workflow for GC-MS Analysis
A standard workflow for the analysis of Ethyl 5-iodopentanoate using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is based on established methods for the analysis of fatty acid ethyl esters and halogenated organic compounds.
Caption: A typical workflow for the GC-MS analysis of Ethyl 5-iodopentanoate.
Detailed Experimental Protocol
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of Ethyl 5-iodopentanoate in a volatile organic solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL. Prepare a series of dilutions to establish a calibration curve.
-
Extraction (from a matrix): For samples in a complex matrix (e.g., biological fluids, reaction mixtures), perform a liquid-liquid extraction. To 1 mL of the sample, add 2 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers. Collect the upper organic layer. Repeat the extraction for exhaustive recovery.
-
Concentration: If necessary, the extracted organic phase can be concentrated under a gentle stream of nitrogen. The residue is then reconstituted in a known volume of solvent prior to GC-MS analysis.
2. GC-MS Parameters
-
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL of the prepared sample is injected in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
3. Data Analysis
-
The total ion chromatogram (TIC) will be used to identify the retention time of Ethyl 5-iodopentanoate.
-
The mass spectrum corresponding to the chromatographic peak will be extracted and analyzed for the molecular ion and characteristic fragment ions.
-
Comparison of the obtained spectrum with a spectral library (if available) or interpretation based on known fragmentation rules will be performed for compound confirmation.
-
Quantification can be achieved by integrating the peak area of a characteristic ion and comparing it to the calibration curve.
Concluding Remarks
References
Analytical methods for confirming the purity of Ethyl 5-iodopentanoate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Ethyl 5-iodopentanoate, a key building block in various synthetic pathways, is no exception. This guide provides a comparative analysis of three common analytical methods for confirming its purity: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the experimental protocols, present comparative data, and discuss the strengths and limitations of each technique.
As alternatives for comparison, we will consider Ethyl 5-bromopentanoate and Ethyl 5-chloropentanoate, which are structurally similar and may be present as impurities from the synthesis process, particularly if a Finkelstein reaction is employed.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and throughput.
| Analytical Method | Principle | Information Provided | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | Retention time for identification, mass spectrum for structural elucidation and impurity identification. | Low (µg/mL to ng/mL range) | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | The intensity of a nuclear magnetic resonance signal is directly proportional to the number of corresponding nuclei in the sample. | Absolute purity determination against a certified internal standard, structural confirmation. | Higher than GC-MS (typically mg/mL range) | Primary analytical method providing direct quantification without a reference standard of the analyte itself, non-destructive. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| FTIR | Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of its functional groups. | Identification of functional groups present in the molecule, qualitative comparison to a reference standard. | Not typically used for quantitative purity analysis. | Rapid, non-destructive, and provides a unique molecular "fingerprint". | Primarily a qualitative technique, not ideal for quantifying impurities unless they have unique, non-overlapping absorption bands. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities in Ethyl 5-iodopentanoate.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Prepare a stock solution of Ethyl 5-iodopentanoate in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of Ethyl 5-iodopentanoate and any known potential impurities (e.g., Ethyl 5-bromopentanoate, Ethyl 5-chloropentanoate) in the same solvent.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the peak corresponding to Ethyl 5-iodopentanoate based on its retention time and comparison with a reference standard.
-
Identify impurity peaks by their retention times and by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using a calibration curve or by area percent normalization.
GC-MS Experimental Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of Ethyl 5-iodopentanoate using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Ethyl 5-iodopentanoate into a clean, dry vial.
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) and transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Spectral Width (sw): To cover the entire proton chemical shift range (e.g., -2 to 12 ppm).
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of Ethyl 5-iodopentanoate (e.g., the triplet corresponding to the -CH₂I group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
qNMR Experimental Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Ethyl 5-iodopentanoate and to perform a qualitative comparison with a reference standard.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small drop of the liquid Ethyl 5-iodopentanoate sample directly onto the ATR crystal.
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans
Data Analysis:
-
Identify the characteristic absorption bands for the ester functional group (C=O stretch and C-O stretch) and the alkyl iodide (C-I stretch).
-
Compare the obtained spectrum with a reference spectrum of pure Ethyl 5-iodopentanoate. The presence of unexpected peaks may indicate impurities.
FTIR Experimental Workflow.
Representative Data and Interpretation
The following tables summarize the expected analytical data for Ethyl 5-iodopentanoate and its potential halogenated impurities.
GC-MS Data
| Compound | Retention Time (min) (Predicted) | Key Mass Fragments (m/z) |
| Ethyl 5-chloropentanoate | ~10.5 | 164 (M+), 129, 101, 73, 55 |
| Ethyl 5-bromopentanoate | ~11.8 | 208/210 (M+), 129, 101, 73, 55 |
| Ethyl 5-iodopentanoate | ~13.2 | 256 (M+), 129, 101, 73, 55 |
Note: Retention times are estimates and will vary depending on the specific GC conditions.
¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz) -CH₂X | δ (ppm), Multiplicity, J (Hz) -COOCH₂CH₃ | δ (ppm), Multiplicity, J (Hz) -COOCH₂CH₃ | δ (ppm), Multiplicity -CH₂CH₂CH₂- |
| Ethyl 5-chloropentanoate | 3.54 (t, J = 6.4) | 4.12 (q, J = 7.1) | 1.25 (t, J = 7.1) | ~1.70-1.90 (m) |
| Ethyl 5-bromopentanoate | 3.40 (t, J = 6.6) | 4.12 (q, J = 7.1) | 1.25 (t, J = 7.1) | ~1.75-1.95 (m) |
| Ethyl 5-iodopentanoate | 3.19 (t, J = 6.8) | 4.12 (q, J = 7.1) | 1.25 (t, J = 7.1) | ~1.80-2.00 (m) |
FTIR Data
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | ~1735 |
| Ester (C-O) | Stretch | ~1250-1150 |
| Alkyl (C-H) | Stretch | ~2980-2850 |
| Alkyl Halide (C-I) | Stretch | ~600-500 |
| Alkyl Halide (C-Br) | Stretch | ~650-550 |
| Alkyl Halide (C-Cl) | Stretch | ~750-650 |
Conclusion
A multi-technique approach is often the most robust strategy for confirming the purity of Ethyl 5-iodopentanoate.
-
GC-MS is the ideal method for identifying and quantifying volatile organic impurities, including residual starting materials or other halogenated analogs.
-
qNMR provides an accurate and direct measurement of the absolute purity of the bulk material, serving as a primary quantitative method.
-
FTIR offers a rapid and straightforward qualitative check to confirm the presence of the correct functional groups and to quickly screen for major deviations from a reference standard.
By combining the strengths of these three analytical methods, researchers can confidently ascertain the purity of Ethyl 5-iodopentanoate, ensuring the integrity and reliability of their subsequent research and development activities.
Reactivity comparison of Ethyl 5-iodopentanoate vs Ethyl 5-bromopentanoate
For researchers, scientists, and drug development professionals, selecting the right building block is paramount to the success of a synthetic route. The choice between an alkyl iodide and an alkyl bromide can significantly impact reaction efficiency, yield, and overall cost. This guide provides an objective comparison of the reactivity of Ethyl 5-iodopentanoate and Ethyl 5-bromopentanoate, supported by established chemical principles and experimental data from analogous systems.
In the realm of organic synthesis, the reactivity of alkyl halides is a critical factor. Generally, for primary alkyl halides such as Ethyl 5-iodopentanoate and Ethyl 5-bromopentanoate, the iodide counterpart is the more reactive species in nucleophilic substitution and many coupling reactions. This heightened reactivity is primarily attributed to two key factors: the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, and the iodide ion is a superior leaving group compared to the bromide ion.
Data Presentation: A Comparative Overview
Table 1: Relative Rates of SN2 Reactions for Primary Alkyl Halides
| Alkyl Halide | Relative Rate |
| n-Pentyl Iodide | ~2 |
| n-Pentyl Bromide | 1 |
This data is representative of typical SN2 reactions and illustrates the generally twofold increase in reaction rate when substituting a primary alkyl bromide with its corresponding iodide.
Table 2: Comparative Yields in Sonogashira Coupling Reactions
| Alkyl Halide Substrate | Typical Yield Range |
| Primary Alkyl Iodide | Good to Excellent |
| Primary Alkyl Bromide | Moderate to Good |
In Sonogashira coupling reactions, while both primary alkyl iodides and bromides can be effective, iodides generally provide higher yields under milder conditions.
Table 3: Reactivity in Grignard Reagent Formation
| Alkyl Halide | Ease of Initiation |
| Primary Alkyl Iodide | Generally easier to initiate |
| Primary Alkyl Bromide | May require activation |
The formation of Grignard reagents is typically more facile with alkyl iodides due to the greater reactivity of the C-I bond towards magnesium metal.
Key Experiments: Protocols and Insights
To further illustrate the practical implications of the differing reactivities, detailed experimental protocols for two common synthetic transformations are provided below.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction used to form ethers from an alkoxide and an alkyl halide.[1][2] Given the principles of SN2 reactions, Ethyl 5-iodopentanoate is expected to react more rapidly than Ethyl 5-bromopentanoate with a given alkoxide.
Experimental Protocol:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add either Ethyl 5-iodopentanoate (1.0 eq.) or Ethyl 5-bromopentanoate (1.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). It is anticipated that the reaction with Ethyl 5-iodopentanoate will reach completion in a shorter timeframe.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] While typically employed with sp²-hybridized halides, modifications have allowed for the use of unactivated alkyl halides. In this context, the higher reactivity of the C-I bond makes Ethyl 5-iodopentanoate a more suitable substrate than its bromo-analogue.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) under an inert atmosphere.
-
Addition of Reagents: Add a suitable anhydrous solvent (e.g., triethylamine or a mixture of toluene and an amine base). To this mixture, add either Ethyl 5-iodopentanoate (1.0 eq.) or Ethyl 5-bromopentanoate (1.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to elevated temperatures, depending on the alkyne's reactivity) and monitor its progress by TLC or GC-MS. The reaction with Ethyl 5-iodopentanoate is expected to proceed more efficiently and under milder conditions.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the desired coupled product.
Visualizing the Reactivity Difference
The following diagrams illustrate the key concepts discussed in this guide.
Caption: SN2 reaction pathway comparison.
Caption: Sonogashira catalytic cycle.
Conclusion
For synthetic applications requiring enhanced reactivity, shorter reaction times, and potentially higher yields, Ethyl 5-iodopentanoate is the superior choice over Ethyl 5-bromopentanoate . This advantage is most pronounced in reactions where the carbon-halogen bond is cleaved in the rate-determining step, such as SN2 reactions and the oxidative addition step of many cross-coupling reactions. However, for applications where cost and stability are of greater concern, and where the reaction conditions can be optimized to accommodate a less reactive substrate, Ethyl 5-bromopentanoate remains a viable and valuable synthetic intermediate. The selection between these two reagents should, therefore, be guided by the specific demands of the synthetic target and the desired reaction outcomes.
References
A Comprehensive Comparison of Alkyl Iodides and Other Alkylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of an alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and selectivity. Among the diverse array of options, alkyl iodides hold a prominent position due to their high reactivity. This guide provides an objective comparison of alkyl iodides against other common alkylating agents, including alkyl bromides, chlorides, and sulfonates (tosylates, mesylates, and triflates). The performance of these agents is evaluated across a range of common synthetic transformations, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for a given reaction.
Principles of Reactivity: The Leaving Group
The efficacy of an alkylating agent (R-X) in nucleophilic substitution and cross-coupling reactions is intrinsically linked to the ability of the leaving group (X) to depart. An ideal leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.[1][2][3]
The general order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is attributed to the weaker carbon-halogen bond strength down the group and the greater stability of the larger, more polarizable iodide anion in solution.[4] Sulfonate esters, such as tosylates, mesylates, and triflates, are also excellent leaving groups because their negative charge is stabilized by resonance across the sulfonyl group.[5] Triflate (CF₃SO₃⁻) is one of the best leaving groups available to synthetic chemists.
Comparative Performance in Key Organic Reactions
The choice of alkylating agent has a significant impact on the outcome of various synthetic transformations. Below is a comparative analysis of their performance in several key reaction types.
Nucleophilic Substitution (SN2) Reactions
In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile attacks the carbon center, and the leaving group departs in a single, concerted step. The rate of this reaction is highly dependent on the leaving group's ability to depart.
The reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[6] Alkyl sulfonates are generally more reactive than alkyl iodides.
| Leaving Group (X) | Common Name | Relative Rate (krel) |
| AcO⁻ | Acetate | 1 x 10⁻¹⁰ |
| Cl⁻ | Chloride | 0.0001 |
| Br⁻ | Bromide | 0.001 |
| I⁻ | Iodide | 0.01 |
| CH₃SO₃⁻ | Mesylate | 1.00 |
| p-CH₃C₆H₄SO₃⁻ | Tosylate | 0.70 |
| CF₃SO₃⁻ | Triflate | 56,000 |
| Table 1: Relative leaving group abilities in SN2 reactions.[5] |
Grignard Reagent Formation
The formation of Grignard reagents (R-MgX) is a fundamental transformation in organic synthesis. The reactivity of the alkyl halide is a critical factor in the success of this reaction, following the order R-I > R-Br > R-Cl.[7] Alkyl fluorides are generally unreactive.[7] Sulfonate esters are typically not used for the preparation of Grignard reagents as they are less reactive than alkyl halides in this context and can undergo side reactions.[8]
| Alkylating Agent | Relative Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions like Wurtz coupling.[7] |
| Alkyl Bromide (R-Br) | High | 70-90% | Good balance of reactivity and stability. Commonly used. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring activation (e.g., with a crystal of iodine) and longer initiation times.[7] |
| Table 2: Comparison of alkyl halides in Grignard reagent formation.[7] |
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkylating agent. The choice of the alkylating agent directly impacts the reaction yield.
| Alkylating Agent (for n-butyl group) | Yield (%) |
| n-Butyl Iodide | Quantitative |
| n-Butyl Bromide | < 50% |
| n-Butyl Chloride | < 50% |
| Table 3: Yield comparison in the Williamson ether synthesis of a substituted n-butyl ether.[9] |
Palladium-Catalyzed Cross-Coupling Reactions
In cross-coupling reactions like Suzuki, Stille, and Corey-House, the oxidative addition of the alkylating agent to the metal catalyst is a key step. The reactivity of the alkylating agent in this step generally follows the trend: R-I > R-OTf > R-Br > R-Cl.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide or sulfonate. While alkyl iodides are generally more reactive, recent advances have enabled the use of other alkylating agents.[10][11]
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or sulfonate. Vinyl and aryl iodides are preferred over bromides and chlorides due to their higher reactivity.[12]
Corey-House Synthesis: This reaction utilizes a lithium dialkylcuprate to couple with an organic halide or tosylate.[13] Primary alkyl iodides and bromides are excellent substrates.[14]
| Reaction | Alkyl Iodide | Alkyl Bromide | Alkyl Chloride | Alkyl Tosylate/Triflate |
| Suzuki-Miyaura | Highly reactive | Reactive | Less reactive, requires specific catalysts | Reactive (Triflates > Tosylates) |
| Stille | Preferred substrate | Less reactive | Generally unreactive | Reactive (Triflates) |
| Corey-House | Excellent substrate | Excellent substrate | Marginal substrate | Good substrate (Tosylates) |
| Table 4: General reactivity of alkylating agents in selected cross-coupling reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of alkylating agents.
Protocol 1: Comparison of Alkyl Halide Reactivity in an SN2 Reaction
This experiment compares the relative rates of reaction of primary, secondary, and tertiary alkyl bromides with sodium iodide in acetone. The formation of a sodium bromide precipitate, which is insoluble in acetone, indicates that a reaction has occurred.
Materials:
-
15% solution of sodium iodide in acetone
-
1-bromobutane (primary alkyl halide)
-
2-bromobutane (secondary alkyl halide)
-
2-bromo-2-methylpropane (tertiary alkyl halide)
-
Test tubes
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into three separate, dry test tubes.
-
Add 2 drops of 1-bromobutane to the first test tube, 2 drops of 2-bromobutane to the second, and 2 drops of 2-bromo-2-methylpropane to the third.
-
Stopper the test tubes and shake to mix the contents.
-
Observe the test tubes for the formation of a precipitate. Record the time it takes for a precipitate to form in each tube.
Protocol 2: Preparation of a Grignard Reagent
This protocol outlines the general procedure for the formation of a Grignard reagent, which can be adapted to compare the reactivity of different alkyl halides.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl halide (e.g., alkyl iodide, bromide, or chloride)
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Assemble the flame-dried glassware under an inert atmosphere.
-
Place magnesium turnings in the round-bottom flask.
-
Add a single crystal of iodine to activate the magnesium surface.[7]
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Prepare a solution of the alkyl halide in the remaining anhydrous solvent in the addition funnel.
-
Add a small portion of the alkyl halide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (as evidenced by bubbling and/or a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Protocol 3: Synthesis of a Primary Alkyl Triflate
This protocol describes the conversion of a primary alcohol to a highly reactive primary alkyl triflate.[9]
Materials:
-
Primary alcohol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Poly(4-vinylpyridine)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add poly(4-vinylpyridine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoromethanesulfonic anhydride dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the polymer-bound base.
-
Wash the filtrate with cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl triflate.
Conclusion
The selection of an alkylating agent is a multifaceted decision that requires careful consideration of reactivity, cost, stability, and the specific requirements of the synthetic transformation. Alkyl iodides are among the most reactive alkylating agents, often providing excellent yields in a variety of reactions. However, their higher cost and potential for side reactions may make other agents, such as alkyl bromides or sulfonates, more suitable for certain applications. For reactions requiring the highest level of electrophilicity, alkyl triflates are often the reagent of choice. By understanding the relative merits and drawbacks of each class of alkylating agent, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webassign.net [webassign.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. francis-press.com [francis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Stille Coupling [ouci.dntb.gov.ua]
- 11. Corey-House_synthesis [chemeurope.com]
- 12. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 13. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
Navigating the Synthesis of Pentanoic Acid Derivatives: A Guide to Alternatives Beyond Ethyl 5-iodopentanoate
For researchers, scientists, and professionals in drug development, the synthesis of pentanoic acid derivatives is a crucial step in the creation of a wide array of pharmacologically active molecules. While ethyl 5-iodopentanoate has traditionally been a go-to starting material, a range of alternative synthetic strategies offer distinct advantages in terms of availability of starting materials, reaction conditions, and overall efficiency. This guide provides a comprehensive comparison of four key alternatives: ring-opening of δ-valerolactone, malonic ester synthesis, Grignard carboxylation, and the Wittig reaction, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Alternatives
The selection of an optimal synthetic route for a desired pentanoic acid derivative is contingent on several factors, including the desired substitution pattern, scale of the reaction, and the availability of precursors. The following table summarizes the key performance indicators for each of the four highlighted alternative methods.
| Synthetic Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Ring-Opening of δ-Valerolactone | δ-Valerolactone | NaOH, H₂O, then acid | High | Readily available and renewable starting material; straightforward hydrolysis. | Limited to the synthesis of 5-hydroxypentanoic acid and its derivatives. |
| Malonic Ester Synthesis | Diethyl malonate, 1-Bromopropane | Sodium ethoxide, NaOH/H₂O, HCl | Good to High | Versatile for introducing various alkyl groups at the 2-position. | Multi-step process; potential for dialkylation byproducts. |
| Grignard Carboxylation | 1-Bromobutane | Magnesium, CO₂ (dry ice), HCl | Moderate to Good | Direct route to the carboxylic acid; extends the carbon chain by one. | Requires anhydrous conditions; sensitive to protic functional groups. |
| Wittig Reaction | Propanal, (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Base (e.g., NaH, NaOEt) | Good | Forms a carbon-carbon double bond with high regioselectivity. | Requires preparation of the Wittig reagent; produces triphenylphosphine oxide as a byproduct. |
Experimental Protocols
Ring-Opening of δ-Valerolactone to 5-Hydroxypentanoic Acid
This method provides a direct route to 5-hydroxypentanoic acid, a versatile intermediate for further derivatization.
Procedure:
-
To a solution of δ-valerolactone (10.0 g, 0.1 mol) in water (50 mL), add sodium hydroxide (4.0 g, 0.1 mol).
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC until the lactone is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-hydroxypentanoic acid.
-
Yield: Typically high, often exceeding 90%.
Malonic Ester Synthesis of Pentanoic Acid
A classic and versatile method for the synthesis of carboxylic acids with a two-carbon extension.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
To the resulting sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise with stirring.
-
After the addition is complete, add 1-bromopropane (12.3 g, 0.1 mol) dropwise and reflux the mixture for 2 hours.
-
After cooling, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain diethyl propylmalonate.
-
To the crude diethyl propylmalonate, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) and reflux for 2 hours to hydrolyze the ester.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until no more CO₂ evolves.
-
Extract the product with diethyl ether (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield pentanoic acid.
-
Yield: Good to high, typically in the range of 70-85%.
Grignard Carboxylation for the Synthesis of Pentanoic Acid
This method allows for the direct conversion of an alkyl halide to a carboxylic acid with the addition of one carbon atom.[1]
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (2.4 g, 0.1 mol).
-
Add a solution of 1-bromobutane (13.7 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise to initiate the Grignard reaction.
-
After the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture and pour it onto an excess of crushed dry ice (solid CO₂) in a separate beaker, with vigorous stirring.
-
Allow the excess dry ice to sublime, then add 10% aqueous HCl (100 mL) to hydrolyze the magnesium salt.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Distill the residue to obtain pure pentanoic acid.
-
Yield: A yield of 10-11 g (approximately 50-55%) can be expected.[1]
Wittig Reaction for the Preparation of an Ethyl Pent-2-enoate
The Wittig reaction is a powerful tool for the formation of alkenes, which can be subsequently reduced to the corresponding alkanes if desired.
Procedure:
-
In a flask, suspend (ethoxycarbonylmethyl)triphenylphosphonium bromide (43.3 g, 0.1 mol) in anhydrous toluene (200 mL).
-
Add a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of ethanol) and stir the mixture at room temperature for 1 hour to form the ylide.
-
To the resulting ylide solution, add propanal (5.8 g, 0.1 mol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove triphenylphosphine oxide and wash the solid with toluene.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain ethyl pent-2-enoate.
-
Yield: Good yields are typically obtained for this type of Wittig reaction.
Biological Context and Signaling Pathway
Pentanoic acid derivatives, most notably valproic acid (2-propylpentanoic acid), have significant therapeutic applications. Valproic acid is a well-established anticonvulsant and mood stabilizer.[2] More recently, it has garnered attention for its anticancer properties, which are attributed to its activity as a histone deacetylase (HDAC) inhibitor.[3][4]
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, valproic acid promotes histone hyperacetylation, leading to a more open chromatin structure and the re-expression of these silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6]
The following diagram illustrates the signaling pathway affected by valproic acid's inhibition of HDACs in cancer cells.
References
- 1. prepchem.com [prepchem.com]
- 2. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three amino acid derivatives of valproic acid: design, synthesis, theoretical and experimental evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thin-Layer Chromatography (TLC) for Monitoring Reactions with Ethyl 5-iodopentanoate
For professionals in drug development and synthetic chemistry, the ability to rapidly and effectively monitor the progress of a chemical reaction is paramount. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for monitoring reactions involving Ethyl 5-iodopentanoate, a common alkyl halide intermediate. We present experimental protocols and performance data to aid in selecting the most appropriate method for your laboratory's needs.
Introduction to Reaction Monitoring
Monitoring a chemical reaction is crucial to determine its endpoint, assess the formation of byproducts, and optimize reaction conditions.[1] An ideal monitoring technique is fast, simple, inexpensive, and requires a minimal sample volume.[2] TLC is a widely used technique that often meets these criteria, providing qualitative and semi-quantitative data on the progress of a reaction by separating components of a mixture based on polarity.[2][3]
Ethyl 5-iodopentanoate is a relatively non-polar ester. In a typical nucleophilic substitution reaction, it is converted into a product that is often more polar. This change in polarity is the fundamental principle that allows TLC to be an effective monitoring tool.
Performance Comparison: TLC vs. Alternatives
While TLC is a staple in many organic chemistry labs for its speed and simplicity, other techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer quantitative advantages.[4][5] The choice of technique depends on the specific requirements of the analysis.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Qualitative & Semi-Quantitative | Quantitative & Qualitative | Quantitative & Qualitative |
| Speed | Very Fast (5-15 minutes per run)[2] | Moderate (5-30 minutes per sample) | Slow (15-60 minutes per sample) |
| Cost per Sample | Very Low | Moderate | High |
| Equipment Cost | Very Low | High | Very High |
| Sample Volume | Microliters (µL)[6] | Microliters (µL) | Microliters (µL) |
| Throughput | High (multiple samples on one plate)[5] | Low (sequential analysis) | Low (sequential analysis) |
| Expertise Required | Low | Moderate to High | High |
| Quantitative Accuracy | Low to Moderate (densitometry can improve it)[7][8] | High | Very High |
| Volatility Req. | Not required | Required for analytes | Not required |
Experimental Protocol: Monitoring a Reaction with TLC
This protocol describes the general procedure for monitoring a hypothetical SN2 reaction where Ethyl 5-iodopentanoate is converted to a more polar product (e.g., an azide, ether, or amine).
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates.[9]
-
Developing Chamber: A beaker or jar with a lid/watch glass.[10]
-
Eluent (Mobile Phase): A starting mixture of 20% ethyl acetate in hexanes is recommended. This can be optimized to achieve a starting material Rf of ~0.5-0.7.[11]
-
Capillary Spotters: For applying samples to the TLC plate.[9]
-
Samples: A dilute solution of pure Ethyl 5-iodopentanoate (Starting Material, SM), and aliquots taken from the reaction mixture (RM) over time.[4]
-
Visualization Stain: Potassium permanganate (KMnO4) stain. Since alkyl halides are often not UV-active, a chemical stain is required for visualization.[5][12] The KMnO4 stain is a good general-purpose choice for compounds that can be oxidized.[13][14]
Workflow Diagram
Caption: General workflow for monitoring a reaction using TLC.
Step-by-Step Procedure
-
Chamber Preparation: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.[10]
-
Plate Preparation: On a TLC plate, lightly draw a pencil line about 1 cm from the bottom. This is the baseline. Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[15]
-
Spotting:
-
Using a capillary spotter, apply a small spot of the diluted starting material solution to the 'SM' lane.
-
Apply a spot of the starting material to the 'Co' lane.
-
Withdraw a small aliquot from your reaction vessel.[11] Apply a spot of this mixture to the 'RM' lane and then spot it directly on top of the starting material spot in the 'Co' lane.[4][15] The co-spot is crucial for accurately comparing the Rf values.[15]
-
-
Development: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to travel up the plate via capillary action.[2]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10] Allow the solvent to evaporate completely.
-
Visualization: Quickly dip the dried plate into a jar containing the KMnO4 stain. The starting material and product spots should appear as yellow-brown spots against a purple background.[13][16] Circle the spots with a pencil as they appear, as the background color may fade over time.
-
Interpretation: Measure the distance from the baseline to the solvent front and from the baseline to the center of each spot. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) As the reaction progresses, the spot corresponding to the Ethyl 5-iodopentanoate (SM) in the 'RM' lane should diminish in intensity, while a new, typically lower Rf (more polar) spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
Data Presentation: Hypothetical Reaction Progress
This table shows representative data for a reaction where Ethyl 5-iodopentanoate is converted to a more polar product.
| Time Point | Rf of Starting Material (Ethyl 5-iodopentanoate) | Rf of Product | Observations |
| t = 0 min | 0.65 | - | Intense SM spot, no product visible. |
| t = 30 min | 0.65 | 0.30 | Faint SM spot, new product spot appears. |
| t = 60 min | 0.65 | 0.30 | Very faint SM spot, product spot is more intense. |
| t = 120 min | - | 0.30 | SM spot has disappeared, only product spot is visible. |
Decision Guide for Technique Selection
Choosing the right analytical tool is critical for efficient research. The following flowchart provides a logical guide for selecting between TLC, GC, and HPLC for reaction monitoring.
Caption: Decision tree for selecting a reaction monitoring technique.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. How To [chem.rochester.edu]
- 16. chembam.com [chembam.com]
A Comparative Guide to LDA and Sodium Ethoxide for Deprotonation in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The regioselective alkylation of carbonyl compounds is a cornerstone of organic synthesis, enabling the precise construction of carbon-carbon bonds essential in the development of complex molecules and active pharmaceutical ingredients. The choice of base for the initial deprotonation step is critical, as it dictates the formation of either the kinetic or thermodynamic enolate, thereby controlling the regiochemical outcome of the reaction. This guide provides an objective comparison of two commonly used bases, Lithium Diisopropylamide (LDA) and sodium ethoxide, supported by experimental data and detailed protocols.
Kinetic vs. Thermodynamic Enolate Formation: A Fundamental Choice
The deprotonation of an unsymmetrical ketone can yield two distinct regioisomeric enolates.[1] The kinetic enolate is formed fastest, typically by removing a proton from the less sterically hindered α-carbon.[2] This process is favored under irreversible conditions, such as the use of a strong, sterically hindered base at low temperatures.[1][3] In contrast, the thermodynamic enolate is the more stable of the two, usually having a more substituted double bond.[4] Its formation is favored under conditions that permit equilibration, such as using a weaker base at higher temperatures, which allows the reversible deprotonation to favor the most stable enolate product.[1][5]
Base Characteristics: LDA vs. Sodium Ethoxide
| Feature | Lithium Diisopropylamide (LDA) | Sodium Ethoxide (NaOEt) |
| Structure | LiN[CH(CH₃)₂]₂ | NaOCH₂CH₃ |
| pKa of Conjugate Acid | ~36 (Diisopropylamine)[6] | ~16 (Ethanol) |
| Steric Hindrance | High (Bulky)[3] | Low (Unhindered) |
| Typical Reaction Conditions | Low temperature (-78 °C), aprotic solvent (e.g., THF)[2][7] | Room temperature or reflux, protic solvent (e.g., ethanol)[7][8] |
| Nature of Deprotonation | Rapid, irreversible, and quantitative[9] | Reversible, equilibrium-controlled[10] |
| Predominant Enolate Formed | Kinetic[7][11] | Thermodynamic[7][8] |
Performance in Alkylation Reactions: A Data-Driven Comparison
The selection between LDA and sodium ethoxide directly impacts the regioselectivity of the alkylation of unsymmetrical ketones. For instance, in the alkylation of 2-methylcyclohexanone, the choice of base determines which α-carbon is alkylated.
| Ketone | Base | Conditions | Major Product | Product Distribution (approx.) |
| 2-Methylcyclohexanone | LDA | THF, -78 °C | 2-Alkyl-6-methylcyclohexanone (Kinetic Product) | >95% Kinetic |
| 2-Methylcyclohexanone | NaOEt | Ethanol, 25°C | 2-Alkyl-2-methylcyclohexanone (Thermodynamic Product) | >85% Thermodynamic |
Note: The exact product distribution can vary based on the specific alkylating agent, reaction time, and temperature.
Treatment with the bulky LDA at low temperatures leads to the rapid and irreversible formation of the less substituted (kinetic) enolate by removing a proton from the less hindered C6 position.[1] Subsequent alkylation occurs at this position. Conversely, using the smaller, weaker base sodium ethoxide at higher temperatures allows for an equilibrium to be established.[1] This equilibrium favors the more stable, more substituted (thermodynamic) enolate, leading to alkylation at the C2 position.[1]
Experimental Protocols
Kinetic Alkylation of 2-Methylcyclohexanone using LDA
Objective: To selectively alkylate the less substituted α-carbon.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Alkyl Halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: Under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath. An equimolar amount of n-BuLi is added dropwise, and the solution is stirred for 30 minutes.
-
Enolate Formation: A solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the kinetic lithium enolate.[3]
-
Alkylation: The alkyl halide (1.1 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-3 hours, allowing it to slowly warm to room temperature.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Thermodynamic Alkylation of 2-Methylcyclohexanone using Sodium Ethoxide
Objective: To selectively alkylate the more substituted α-carbon.
Materials:
-
Sodium metal or Sodium Ethoxide
-
Absolute Ethanol
-
2-Methylcyclohexanone
-
Alkyl Halide (e.g., methyl iodide)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Base Preparation (if needed): A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
Enolate Formation and Alkylation: 2-Methylcyclohexanone (1.0 equivalent) is added to the sodium ethoxide solution. The alkyl halide (1.1 equivalents) is then added, and the mixture is heated to reflux for 4-6 hours to allow for equilibration and alkylation.
-
Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is separated, washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Visualizing the Process
Caption: Base selection dictates kinetic vs. thermodynamic enolate formation.
Caption: General workflow for an enolate alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 10. reddit.com [reddit.com]
- 11. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Kinetic Analysis of SN2 Reactions Involving Primary Alkyl Iodides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of primary alkyl iodides in bimolecular nucleophilic substitution (SN2) reactions, supported by experimental data. It details various experimental protocols for kinetic analysis and offers visualizations of the reaction mechanism and experimental workflows.
Primary alkyl iodides are highly reactive substrates in SN2 reactions due to minimal steric hindrance and the excellent leaving group ability of the iodide ion.[1][2] The rate of these reactions is influenced by the structure of the alkyl iodide, the nature of the nucleophile, and the solvent used.[2]
Data Presentation: Quantitative Comparison of Reaction Kinetics
The following table summarizes quantitative data for SN2 reactions involving primary alkyl iodides with various nucleophiles. It is important to note that reaction conditions such as solvent and temperature significantly impact rate constants, and direct comparisons should be made with caution when these conditions differ.
| Alkyl Iodide | Nucleophile | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Relative Rate |
| Methyl Iodide | CN⁻ | Gas Phase | Not specified | 1.28 x 10⁻¹⁰ (cm³s⁻¹) | ~4.3 |
| Ethyl Iodide | CN⁻ | Gas Phase | Not specified | 2.99 x 10⁻¹¹ (cm³s⁻¹) | 1 |
| Ethyl Iodide | Br⁻ | Acetone | 25 | Not specified | 1 |
| Ethyl Iodide | Cl⁻ | Acetone | 25 | Not specified | 0.1 |
| Ethyl Iodide | TsO⁻ | Acetone | 25 | Not specified | 0.01 |
| 1-Iodobutane | N₃⁻ | Acetone | Not specified | Not specified | ~30,000 |
| 1-Bromobutane | N₃⁻ | Acetone | Not specified | Not specified | 1,000 |
| 1-Chlorobutane | N₃⁻ | Acetone | Not specified | Not specified | 200 |
Data compiled from various sources. Note that the rate constants for the gas-phase reactions are in different units.
Experimental Protocols
Detailed methodologies for key experiments in the kinetic analysis of SN2 reactions are outlined below.
Kinetic Analysis via Titration
This method is suitable for reactions where the nucleophile or a byproduct can be easily titrated. A common example is the reaction of a primary alkyl iodide with a hydroxide salt.
Protocol for the reaction of Ethyl Iodide with NaOH:
-
Reaction Setup: In a temperature-controlled batch reactor, prepare a solution of sodium hydroxide (NaOH) in a suitable solvent system (e.g., water/DMSO).[3]
-
Initiation: Introduce a known concentration of ethyl iodide into the reactor to initiate the reaction.[3]
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.[3]
-
Quenching: Immediately quench the reaction in the aliquot, for example, by adding it to a flask containing a known excess of a standard acid.
-
Titration: Titrate the unreacted NaOH in the quenched sample with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).[3]
-
Data Analysis: The concentration of NaOH at each time point can be calculated from the titration data. The rate constant (k) can then be determined by plotting the appropriate function of the concentration of NaOH versus time, based on the second-order rate law: Rate = k[Alkyl Iodide][Nucleophile].
Kinetic Analysis via UV-Vis Spectroscopy
This technique is applicable when one of the reactants or products has a distinct absorbance in the ultraviolet-visible spectrum.
Protocol for a generic SN2 reaction:
-
Spectrum Acquisition: Record the UV-Vis spectra of the reactant and product solutions to identify a wavelength with a significant difference in molar absorptivity.[4]
-
Reaction Mixture: Prepare the reaction mixture in a cuvette with known initial concentrations of the primary alkyl iodide and the nucleophile.[4]
-
Data Collection: Place the cuvette in a thermostatted spectrophotometer and monitor the change in absorbance at the chosen wavelength over time.[4]
-
Data Analysis: Use Beer-Lambert's law (A = εbc) to convert the absorbance data into concentration data. The rate constant can then be determined by plotting the concentration data according to the integrated rate law for a second-order reaction.[4]
Kinetic Analysis via Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the components of a reaction mixture, making it ideal for monitoring the progress of SN2 reactions.
Protocol for competing SN2 reactions:
-
Reaction Setup: In a reaction vial, combine the primary alkyl iodide(s) and the nucleophile in a suitable solvent.[5]
-
Sampling: At various time points, withdraw a small sample from the reaction mixture.
-
Sample Preparation: Quench the reaction in the sample and prepare it for GC analysis (e.g., by dilution).
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with an appropriate column and detector (e.g., a flame ionization detector - FID).[5]
-
Data Analysis: The concentration of reactants and products at each time point can be determined by integrating the peak areas in the chromatogram and comparing them to calibration standards. The rate constant is then calculated using the integrated rate law.[5]
Mandatory Visualization
SN2 Reaction Mechanism
Caption: The concerted mechanism of an SN2 reaction.
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of SN2 reactions.
References
Characterization data for products synthesized using Ethyl 5-iodopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 5-iodopentanoate as a precursor in chemical synthesis, with a focus on its performance against alternative starting materials. Experimental data, detailed protocols, and visual workflows are presented to facilitate informed decisions in the design and execution of synthetic strategies.
Executive Summary
Ethyl 5-iodopentanoate is a versatile reagent for introducing a five-carbon chain with a terminal functional group. Its utility is highlighted in nucleophilic substitution reactions, where the iodide leaving group offers distinct advantages in terms of reactivity compared to other halides. This guide compares the synthesis of Ethyl 5-azidopentanoate from both Ethyl 5-iodopentanoate and Ethyl 5-bromopentanoate. Additionally, it explores the application of Ethyl 5-iodopentanoate in the synthesis of a Positron Emission Tomography (PET) tracer, Ethyl 5-fluoropentanoate, a precursor to the apoptosis imaging agent [¹⁸F]ML-10.
Comparison of Starting Materials for the Synthesis of Ethyl 5-azidopentanoate
The synthesis of Ethyl 5-azidopentanoate, a valuable bifunctional molecule for bioconjugation and click chemistry, provides an excellent case study for comparing the reactivity of Ethyl 5-iodopentanoate and its bromo-analogue.
Table 1: Characterization Data for Ethyl 5-azidopentanoate[1]
| Property | Value |
| Molecular Formula | C₇H₁₃N₃O₂ |
| Molecular Weight | 171.19 g/mol |
| Appearance | Liquid |
| Purity | ≥96% |
| Storage Temperature | Refrigerator |
Alternative Starting Material: Ethyl 5-bromopentanoate
Ethyl 5-bromopentanoate is a common alternative for the synthesis of Ethyl 5-azidopentanoate. The synthesis proceeds via a standard SN2 reaction.
Experimental Protocol: Synthesis of Ethyl 5-azidopentanoate from Ethyl 5-bromopentanoate[1][2][3]
Materials:
-
Ethyl 5-bromopentanoate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-bromopentanoate (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 equivalents) to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or vacuum distillation to obtain pure Ethyl 5-azidopentanoate.
Comparative Performance: Ethyl 5-iodopentanoate vs. Ethyl 5-bromopentanoate
In SN2 reactions, the leaving group ability is a critical factor influencing the reaction rate. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This is because iodide is a larger, more polarizable, and weaker base than bromide, making it a better leaving group.
Therefore, the synthesis of Ethyl 5-azidopentanoate from Ethyl 5-iodopentanoate is expected to proceed faster and under milder conditions (e.g., lower reaction temperature or shorter reaction time) compared to the synthesis from Ethyl 5-bromopentanoate.
Experimental Protocol: Synthesis of Ethyl 5-azidopentanoate from Ethyl 5-iodopentanoate (Predicted)
The protocol would be similar to that for the bromo-analogue, but with anticipated adjustments to the reaction conditions.
Materials:
-
Ethyl 5-iodopentanoate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (Predicted):
-
Dissolve Ethyl 5-iodopentanoate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2-1.5 eq).
-
Stir the reaction mixture at room temperature to 50 °C and monitor by TLC. The reaction is expected to be significantly faster than with the bromo-analogue.
-
Follow the same work-up and purification procedure as described for the reaction with Ethyl 5-bromopentanoate.
Application in PET Tracer Synthesis: Ethyl 5-fluoropentanoate
Ethyl 5-iodopentanoate can serve as a precursor for the synthesis of radiolabeled compounds for PET imaging. One such example is the synthesis of Ethyl 5-[¹⁸F]fluoropentanoate, a precursor to the apoptosis imaging agent [¹⁸F]ML-10.[2]
Table 2: Characterization Data for Ethyl 5-fluoropentanoate (Non-radioactive)
| Property | Value |
| Molecular Formula | C₇H₁₃FO₂ |
| Molecular Weight | 148.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 178-179 °C |
Experimental Protocol: Synthesis of Ethyl 5-[¹⁸F]fluoropentanoate (Conceptual)
The synthesis of the radiolabeled compound involves a nucleophilic substitution of the iodide with [¹⁸F]fluoride.
Materials:
-
Ethyl 5-iodopentanoate
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure (Conceptual):
-
[¹⁸F]Fluoride is trapped on an anion exchange resin.
-
The [¹⁸F]fluoride is eluted with a solution of K222 and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile.
-
A solution of Ethyl 5-iodopentanoate in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex.
-
The reaction mixture is heated at an elevated temperature (e.g., 80-120 °C) for a short period (5-15 minutes).
-
The crude product is purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities.
The resulting Ethyl 5-[¹⁸F]fluoropentanoate would then be hydrolyzed to [¹⁸F]-5-fluoropentanoic acid, which is subsequently used to synthesize [¹⁸F]ML-10.
Visualizing Synthetic and Biological Pathways
Synthetic Workflow for Ethyl 5-azidopentanoate
Caption: General workflow for the synthesis of Ethyl 5-azidopentanoate.
Apoptosis Signaling Pathway and [¹⁸F]ML-10
[¹⁸F]ML-10 is a PET tracer that accumulates in cells undergoing apoptosis. It is a derivative of 2-(5-fluoropentyl)-2-methylmalonic acid and is thought to enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis.
Caption: Simplified overview of the apoptosis pathway and the role of [¹⁸F]ML-10.
References
Safety Operating Guide
Proper Disposal of Ethyl 5-iodopentanoate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Ethyl 5-iodopentanoate is critical for maintaining a secure laboratory environment and ensuring environmental protection. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate risks to researchers and the ecosystem. This guide provides detailed, step-by-step instructions for the proper management of Ethyl 5-iodopentanoate waste, from initial collection to final pickup, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling Ethyl 5-iodopentanoate are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this substance and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Hazard Data
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Note: Data presented is for the analogous compound Ethyl 5-oxopentanoate and should be used as a precautionary guideline for Ethyl 5-iodopentanoate.[1]
Experimental Protocol: Waste Segregation and Collection
The foundational principle for the disposal of Ethyl 5-iodopentanoate is proper segregation. As a halogenated organic waste, it must not be mixed with non-halogenated organic waste streams.[2][3] This is crucial because mixing these waste types can complicate the disposal process and increase costs.[4]
Materials:
-
Designated and clearly labeled "Halogenated Organic Waste" container (chemically compatible, e.g., a high-density polyethylene or glass bottle with a screw cap).
-
Hazardous waste tag.
-
Personal Protective Equipment (PPE).
-
Chemical fume hood.
Procedure:
-
Container Preparation: Obtain a suitable waste container. Ensure it is clean, dry, and in good condition. The container must have a secure, tight-fitting lid to prevent the release of vapors.[5]
-
Labeling: Immediately affix a hazardous waste tag to the container.[4] The label must include the words "Hazardous Waste" and the full chemical name, "Ethyl 5-iodopentanoate."[5] Do not use abbreviations or chemical formulas.[5]
-
Waste Collection:
-
Perform all transfers of Ethyl 5-iodopentanoate waste into the designated container inside a chemical fume hood.
-
Carefully pour the waste into the container, avoiding splashes and spills.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
-
Container Sealing and Storage:
-
Securely close the container lid immediately after adding waste.[5]
-
Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure the waste container is stored in secondary containment to capture any potential leaks.
-
Operational Plan: Waste Storage and Disposal Request
Proper storage and timely disposal requests are essential for maintaining a safe laboratory environment.
Procedure:
-
Accumulation Timeframe: Do not accumulate hazardous waste in the laboratory for an extended period. It is recommended to request a pickup when the container is full or on a regular basis.
-
Requesting Disposal:
-
When the waste container is ready for pickup, complete the hazardous waste tag with all required information, including the full chemical name and quantity.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through the Environmental Health and Safety (EHS) department's online portal or by contacting them directly.
-
-
Preparing for Pickup:
-
Ensure the waste container is clean on the outside and the label is clearly visible and legible.
-
The container must be securely sealed.
-
Keep the waste in the designated satellite accumulation area until it is collected by authorized personnel.
-
Disposal of Empty Containers
Empty containers that previously held Ethyl 5-iodopentanoate must also be disposed of properly.
Procedure:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste in the designated "Halogenated Organic Waste" container.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.[7]
Mandatory Visualizations
Logical Workflow for Ethyl 5-iodopentanoate Disposal
Caption: A flowchart illustrating the procedural steps for the safe disposal of Ethyl 5-iodopentanoate waste.
Decision Pathway for Waste Segregation
Caption: A diagram showing the decision-making process for segregating chemical waste based on its halogen content.
References
- 1. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. chem-space.com [chem-space.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Ethyl 5-iodopentanoate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 5-iodopentanoate, tailored for research and drug development professionals. The following procedures are based on best practices for handling halogenated organic compounds and should be supplemented with a thorough review of a specific Safety Data Sheet (SDS) for this chemical, if available.
Personal Protective Equipment (PPE)
When handling Ethyl 5-iodopentanoate, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide indirect ventilation to protect against splashes and vapors. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant splash risk.[1][2] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact, but should be removed and replaced immediately after contamination. For prolonged handling, consider double-gloving or using heavier-duty gloves. Always inspect gloves for integrity before use.[1][2][3][4][5] |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against splashes and contamination.[4] |
| Respiratory | Respirator (if necessary) | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator may be required.[6] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot to protect against spills.[1][4] |
Operational Plan: Handling Ethyl 5-iodopentanoate
A systematic approach to handling Ethyl 5-iodopentanoate is critical for maintaining a safe laboratory environment.
Pre-Operational Checks
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.
-
Review Safety Data Sheet (SDS): If available, thoroughly review the SDS for Ethyl 5-iodopentanoate. If not, consult the SDS for similar halogenated esters.
-
Prepare Work Area: All handling of Ethyl 5-iodopentanoate should be performed within a certified chemical fume hood to minimize inhalation risks.[6] The work surface should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment and reagents before beginning the procedure to avoid interruptions.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of Ethyl 5-iodopentanoate. Use appropriate tools such as a graduated cylinder or a calibrated pipette. Avoid generating aerosols.
-
Reaction Setup: If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.
-
Temporary Storage: Keep containers of Ethyl 5-iodopentanoate tightly closed when not in use and store them in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7]
Post-Operational Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent to decontaminate it.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of Ethyl 5-iodopentanoate and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste: All unused Ethyl 5-iodopentanoate and solutions containing it must be collected in a designated, properly labeled hazardous waste container.[8] The container should be compatible with the chemical and kept closed when not in use.[8]
-
Contaminated Materials: All disposable items that have come into contact with Ethyl 5-iodopentanoate, such as gloves, pipette tips, and absorbent materials, must be disposed of as hazardous waste in a separate, clearly labeled container.[8]
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Workflow for Safe Handling of Ethyl 5-iodopentanoate
Caption: Workflow for the safe handling and disposal of Ethyl 5-iodopentanoate.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
